molecular formula C39H40N10O7 B10824900 XY028-140

XY028-140

Cat. No.: B10824900
M. Wt: 760.8 g/mol
InChI Key: IWFNIKIERKCKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XY028-140 is a useful research compound. Its molecular formula is C39H40N10O7 and its molecular weight is 760.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H40N10O7/c1-21-26-19-42-39(45-34(26)48(23-6-3-4-7-23)37(55)32(21)22(2)50)43-29-12-10-24(18-41-29)46-14-16-47(17-15-46)31(52)20-40-27-9-5-8-25-33(27)38(56)49(36(25)54)28-11-13-30(51)44-35(28)53/h5,8-10,12,18-19,23,28,40H,3-4,6-7,11,13-17,20H2,1-2H3,(H,44,51,53)(H,41,42,43,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFNIKIERKCKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40N10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of XY028-140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-140, also referred to as MS140, is a hetero-bifunctional small molecule engineered as a potent and selective dual-function agent against Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It operates as both a kinase inhibitor and a Proteolysis Targeting Chimera (PROTAC). Its mechanism of action involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex to CDK4 and CDK6, leading to their ubiquitination and subsequent degradation by the proteasome. This dual action of direct enzymatic inhibition and targeted protein degradation results in profound suppression of the Retinoblastoma (Rb)-E2F signaling pathway, a critical axis for cell cycle progression. This document provides a detailed overview of the mechanism, quantitative data from key experiments, and the associated protocols.

Core Mechanism of Action

This compound is a PROTAC designed with two key functional ends connected by a linker: one moiety binds to the target proteins, CDK4 and CDK6, while the other binds to Cereblon, the substrate receptor of the Cullin-4A-RING E3 ubiquitin ligase (CRL4) complex.[1][2]

The primary mechanism unfolds in a catalytic cycle:

  • Ternary Complex Formation: this compound simultaneously binds to both CDK4/6 and Cereblon (CRBN), forming a ternary CDK4/6-XY028-140-CRBN complex.[3] This proximity is the foundational step for targeted degradation.

  • Ubiquitination: The formation of this complex brings the E3 ligase machinery (specifically the CRL4CRBN complex, which includes Cullin 4A, DDB1, and ROC1/RBX1) into close proximity with CDK4/6.[1][2] This allows for the poly-ubiquitination of CDK4 and CDK6, tagging them for destruction.

  • Proteasomal Degradation: The poly-ubiquitinated CDK4 and CDK6 proteins are then recognized and degraded by the 26S proteasome.[3]

  • Pathway Inhibition: The degradation of CDK4/6 proteins, coupled with the molecule's intrinsic kinase inhibition, prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. This keeps Rb in its active, hypo-phosphorylated state, where it remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for the G1-to-S phase cell cycle transition.[3][4]

This dual-action approach—inhibiting activity and destroying the protein itself—offers a more potent and durable suppression of the target pathway compared to traditional kinase inhibitors alone.

Signaling and Logical Pathways

The following diagrams illustrate the molecular mechanism of this compound and the broader cell cycle pathway it modulates.

XY028-140_Mechanism_of_Action cluster_0 This compound Action XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4 / CDK6 CDK4_6->Ternary_Complex CRBN Cereblon (CRBN) CRBN->Ternary_Complex CRL4 CRL4 E3 Ligase (CUL4A, DDB1, ROC1) CRL4->CRBN part of Ub_CDK4_6 Poly-ubiquitinated CDK4 / CDK6 Ternary_Complex->Ub_CDK4_6 E3 Ligase Activity Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_CDK4_6 Proteasome 26S Proteasome Ub_CDK4_6->Proteasome Degradation Degradation Proteasome->Degradation CDK4_6_Rb_E2F_Pathway cluster_1 Normal G1/S Transition cluster_2 Inhibition by this compound Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Active_Complex Active Cyclin D- CDK4/6 Complex CyclinD->Active_Complex CDK4_6_a CDK4 / CDK6 CDK4_6_a->Active_Complex Rb_E2F Rb-E2F Complex Active_Complex->Rb_E2F Phosphorylates Rb pRb p-Rb Rb_E2F->pRb E2F E2F Rb_E2F->E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle Cell Cycle Progression S_Phase_Genes->Cell_Cycle XY028_140_b This compound CDK4_6_b CDK4 / CDK6 XY028_140_b->CDK4_6_b Degrades & Inhibits Rb_E2F_b Rb-E2F Complex CDK4_6_b->Rb_E2F_b No Phosphorylation Arrest G1 Arrest Rb_E2F_b->Arrest Western_Blot_Workflow A 1. Cell Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (4°C, O/N) E->F G 7. Secondary Antibody Incubation (RT, 1h) F->G H 8. Chemiluminescent Detection G->H

References

The Dual-Action Degrader XY028-140: A Technical Guide to its Role in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-140, also known as MS140, is a novel small molecule that has emerged as a potent and selective agent in cancer research. It operates as a dual-function compound, acting as both a kinase inhibitor and a proteolysis-targeting chimera (PROTAC) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). By inducing the degradation of CDK4 and CDK6, this compound offers a distinct and potentially more efficacious mechanism to disrupt cell cycle progression in cancerous cells compared to traditional CDK4/6 inhibitors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] Traditional small molecule inhibitors of CDK4/6 have shown clinical efficacy; however, the development of resistance remains a significant challenge. This compound represents a next-generation therapeutic strategy by not only inhibiting but actively degrading the target proteins. This guide will explore the molecular underpinnings of this compound's function and provide practical information for researchers investigating its potential in cancer therapy.

Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN).[2] This induced proximity facilitates the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome.[2] This degradation-based approach leads to a profound and sustained suppression of the CDK4/6-retinoblastoma (Rb)-E2F signaling pathway, which is critical for the G1-S phase transition in the cell cycle.[1][2]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)
CDK4/cyclin D10.38
CDK6/cyclin D10.28

Data sourced from Axon Medchem and Probechem Biochemicals product information.[3][4]

Table 2: In Vitro Degradation and Cell Proliferation in Cancer Cell Lines

Cell LineCancer TypeExperimentConcentration (µM)TimeEffect
T47DBreast CancerCDK4/6 Expression & Activity0.3, 124 hoursInhibition of CDK4/6 expression and activity
A375MelanomaCDK4/6 Expression & Activity0.3, 124 hoursInhibition of CDK4/6 expression and activity
T47DBreast CancerCell Proliferation0.03, 0.1, 0.3, 1, 311 daysInhibition of cancer cell proliferation
Colo205Colon CancerCDK4/6 DegradationIncreasing concentrations5 hoursDose-dependent degradation of CDK4 and CDK6
JeKo-1Mantle Cell LymphomaCell Growth (vs. Palbociclib)Not specified21 daysGreater suppression of cell growth compared to Palbociclib

Data compiled from information provided by MedchemExpress and findings from Wu et al., Nat Cancer 2, 429–443 (2021).[5][6]

Experimental Protocols

Cell Culture
  • Cell Lines: T47D (breast cancer), A375 (melanoma), and Colo205 (colon cancer) cell lines can be obtained from ATCC.

  • Culture Medium: T47D and A375 cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Colo205 cells are cultured in DMEM with the same supplements.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for CDK4/6 Degradation
  • Cell Lysis: After treatment with this compound for the indicated times and concentrations, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against CDK4, CDK6, p-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (Crystal Violet)
  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, cells are treated with various concentrations of this compound.

  • Incubation: Plates are incubated for the desired duration (e.g., 11 days for T47D cells).

  • Staining: The medium is removed, and cells are fixed with methanol and stained with 0.5% crystal violet solution.

  • Quantification: After washing and drying, the stained cells are solubilized with a solubilizing agent (e.g., 10% acetic acid), and the absorbance is measured at 590 nm.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (5-7 weeks old) are typically used.[5]

  • Tumor Cell Implantation: JeKo-1 cells are subcutaneously injected into the flank of the mice.[5]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound can be formulated for intraperitoneal or oral administration. A sample in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of 0.56 mg/mL.[6]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, tumors are excised and can be used for further analysis, such as western blotting or immunohistochemistry.

Visualizations

Signaling Pathway of this compound Action

XY028_140_Pathway cluster_extracellular Extracellular XY028_140 This compound XY028_140_in This compound XY028_140->XY028_140_in Cellular Uptake CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylation (Inhibition) Ub Ubiquitin CDK4_6->Ub Ubiquitination CyclinD Cyclin D CyclinD->CDK4_6 Activation E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotion CRBN CRBN E3_Ligase CRL4-CRBN E3 Ligase Complex CRBN->E3_Ligase Forms Complex E3_Ligase->Ub Proteasome Proteasome Ub->Proteasome Degradation XY028_140_in->CDK4_6 Binds XY028_140_in->CRBN Binds

Caption: Signaling pathway of this compound-mediated CDK4/6 degradation.

Experimental Workflow for In Vitro Degradation Analysis

Degradation_Workflow start Start seed_cells Seed Cancer Cells (e.g., Colo205) start->seed_cells treat_cells Treat with this compound (Dose-Response/Time-Course) seed_cells->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification (BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Western Blot Transfer sds_page->transfer antibody_incubation Primary & Secondary Antibody Incubation transfer->antibody_incubation detection ECL Detection antibody_incubation->detection analysis Data Analysis (Band Densitometry) detection->analysis end End analysis->end

Caption: Workflow for analyzing protein degradation via Western Blot.

Logical Relationship of this compound's Dual Function

Dual_Function_Logic cluster_functions Dual Functions cluster_outcomes Cellular Outcomes XY028_140 This compound kinase_inhibition Kinase Inhibition XY028_140->kinase_inhibition protac_degradation PROTAC-mediated Degradation XY028_140->protac_degradation reduced_activity Reduced CDK4/6 Kinase Activity kinase_inhibition->reduced_activity reduced_levels Reduced CDK4/6 Protein Levels protac_degradation->reduced_levels cell_cycle_arrest Cell Cycle Arrest reduced_activity->cell_cycle_arrest reduced_levels->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Logical flow of this compound's dual-action mechanism.

Conclusion

This compound is a promising research tool and potential therapeutic agent that leverages the power of targeted protein degradation to combat cancer. Its dual mechanism of action—kinase inhibition and protein degradation—offers a robust approach to overcoming the limitations of existing CDK4/6 inhibitors. The data and protocols presented in this guide are intended to facilitate further research into the capabilities of this compound and accelerate its potential translation into clinical applications. As our understanding of PROTAC technology deepens, molecules like this compound will undoubtedly play a crucial role in shaping the future of cancer therapy.

References

investigating the dual function of XY028-140 as an inhibitor and degrader

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Dual Inhibition and Degradation of CDK4/6 by XY028-140

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (also known as MS140), a potent and selective heterobifunctional molecule designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This compound uniquely combines two distinct mechanisms of action: competitive inhibition of kinase activity and targeted protein degradation, offering a promising strategy in cancer therapy.

Introduction to this compound

This compound is a Proteolysis Targeting Chimera (PROTAC) that functions as a dual inhibitor and degrader of CDK4 and CDK6.[1][2][3][4] These two kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] By simultaneously inhibiting their function and inducing their degradation, this compound presents a powerful approach to disrupt cancer cell proliferation.[3][4]

Structurally, this compound consists of three key components:

  • A ligand that binds to the active site of CDK4 and CDK6.

  • A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]

  • A linker that connects the two ligands.

This design allows this compound to act as a molecular bridge, bringing CDK4/6 into close proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent degradation of the kinases by the proteasome.[1]

Mechanism of Action

The dual functionality of this compound is central to its therapeutic potential.

  • Inhibition: The CDK4/6-binding moiety of this compound competitively inhibits the kinase activity of these enzymes. This action blocks the phosphorylation of the Retinoblastoma (Rb) protein, a key step in the G1-S phase transition of the cell cycle.[1]

  • Degradation: By recruiting the CRBN E3 ligase, this compound flags CDK4 and CDK6 for destruction by the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] This leads to a reduction in the total cellular levels of these proteins.

This dual mechanism is particularly advantageous as it can potentially overcome resistance mechanisms that may arise with traditional inhibitors that only block kinase activity.

Quantitative Data

The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) for kinase inhibition.

TargetIC50 (nM)
CDK4/cyclin D10.38[2][3]
CDK6/cyclin D10.28[2][3]

Note: Specific DC50 (half-maximal degradation concentration) values for this compound were not publicly available in the searched literature. This data is crucial for a complete quantitative understanding of its degradation activity.

Signaling Pathway

This compound intervenes in the CDK4/6-Rb-E2F signaling pathway, a critical regulator of cell cycle progression.

G cluster_0 Cell Cycle Progression cluster_1 This compound Mechanism of Action CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates Proteasome Proteasome CDK4_6->Proteasome Targeted to CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase S-Phase Entry E2F->S_Phase Promotes XY028_140 This compound XY028_140->CDK4_6 Inhibits & Binds CRBN CRBN E3 Ligase XY028_140->CRBN Recruits CRBN->CDK4_6 Ubiquitinates Degraded_CDK4_6 Degraded CDK4/6 Proteasome->Degraded_CDK4_6

Caption: CDK4/6-Rb-E2F signaling pathway and this compound's dual action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the dual function of this compound.

Cell Lines and Culture
  • Cell Lines: A375 (melanoma) and T47D (breast cancer) cell lines have been utilized to evaluate the activity of this compound.[5]

  • Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Protein Degradation

This protocol is to assess the reduction in CDK4 and CDK6 protein levels following treatment with this compound.

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.3 µM and 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to demonstrate the formation of the CDK4/6-XY028-140-CRBN ternary complex.

  • Cell Treatment: Treat cells with this compound or DMSO for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an antibody against CDK6 or CRBN overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer and analyze the eluates by Western blotting using antibodies against CDK6 and CRBN.

Cell Viability Assay

This protocol is to assess the effect of this compound on cancer cell proliferation.

  • Cell Seeding: Seed T47D or A375 cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.03, 0.1, 0.3, 1, or 3 µM) for a prolonged period (e.g., 11 days).[5]

  • Viability Assessment (MTS Assay):

    • Add MTS reagent to each well.

    • Incubate the plate at 37°C for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for cell growth inhibition.

Experimental and Logical Workflows

The investigation of this compound's dual function follows a logical progression from initial characterization to mechanistic studies.

G cluster_0 Experimental Workflow A Compound Synthesis (this compound) B In Vitro Kinase Assay (IC50 Determination) A->B C Cell-Based Assays A->C D Western Blot (Protein Degradation) C->D E Co-Immunoprecipitation (Ternary Complex) C->E F Cell Viability Assay (Anti-proliferative Effect) C->F G In Vivo Studies (Animal Models) F->G

Caption: A typical experimental workflow for characterizing this compound.

G cluster_0 Logical Relationship of this compound Action Start This compound Introduced to Cells Inhibition CDK4/6 Kinase Inhibition Start->Inhibition Degradation CDK4/6 Protein Degradation Start->Degradation Rb_Inhibition Reduced Rb Phosphorylation Inhibition->Rb_Inhibition Protein_Loss Loss of CDK4/6 Protein Degradation->Protein_Loss Cell_Cycle_Arrest G1 Cell Cycle Arrest Rb_Inhibition->Cell_Cycle_Arrest Protein_Loss->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis End Inhibition of Cancer Cell Proliferation Apoptosis->End

Caption: The logical cascade of events following cell treatment with this compound.

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapy. Its dual mechanism of inhibiting and degrading CDK4/6 offers a robust strategy to counteract the pro-proliferative signaling driven by these kinases. The data presented in this guide underscore its potency and provide a foundation for further preclinical and clinical investigation. The detailed experimental protocols serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and similar next-generation targeted agents.

References

A Technical Guide to the Cellular Targets and Pathways of XY028-140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XY028-140 is a potent and selective small molecule identified as a dual-function PROTAC (Proteolysis Targeting Chimera) that both inhibits and degrades Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers.[1] this compound functions by linking the CDK4/6 proteins to the E3 ubiquitin ligase Cereblon (CRBN), thereby tagging them for proteasomal degradation.[1][4][5] This dual mechanism of action—direct kinase inhibition and targeted protein degradation—offers a robust and potentially more durable therapeutic strategy compared to kinase inhibition alone. This guide provides an in-depth overview of the cellular targets of this compound, quantitative data on its activity, and detailed protocols for its characterization.

Core Cellular Target: The CDK4/6-Cyclin D-Rb Axis

The primary cellular targets of this compound are CDK4 and CDK6. In complex with Cyclin D, these kinases phosphorylate the Retinoblastoma protein (Rb).[1] Phosphorylation of Rb releases the transcription factor E2F, allowing it to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting and degrading CDK4/6, this compound prevents Rb phosphorylation, maintains E2F in its inactive state, and imposes a G1 cell cycle arrest, thereby suppressing tumor cell proliferation.[1]

CDK46_Pathway cluster_rb GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD forms complex Rb_E2F Rb E2F CDK46_CyclinD->Rb_E2F phosphorylates Degradation Proteasomal Degradation CDK46_CyclinD->Degradation pRb p-Rb E2F E2F pRb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition activates XY028_140 This compound XY028_140->CDK46_CyclinD Inhibits & Induces Degradation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A1 Prepare Kinase, Substrate, ATP B1 Add Kinase + Substrate to 384-well plate A1->B1 A2 Serially Dilute This compound B2 Add this compound (or DMSO) A2->B2 B1->B2 B3 Initiate with ATP Incubate 1-2h B2->B3 C1 Add ADP-Glo™ Reagent (Stop & Deplete ATP) B3->C1 C2 Add Kinase Detection Reagent (Generate Signal) C1->C2 C3 Read Luminescence C2->C3 D1 Normalize Data and Calculate IC50 C3->D1 Proteomics_Workflow A Synthesize Biotin-XY028-140 Probe B Treat Cells: 1. Probe alone 2. Probe + excess this compound A->B C Cell Lysis B->C D Incubate Lysate with Streptavidin Beads C->D E Wash to Remove Non-specific Binders D->E F Elute and Digest Bound Proteins (Trypsin) E->F G LC-MS/MS Analysis F->G H Identify Enriched Proteins (Target Identification) G->H

References

In-Depth Technical Guide: Basic Research Applications of XY028-140 in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140, also known as MS140, is a potent and selective bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation, offering a novel therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the basic research applications of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a CDK4/6 degrader by hijacking the ubiquitin-proteasome system.[1][2] It consists of a ligand that binds to CDK4/6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome.[1] The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway, which is critical for cell cycle progression from the G1 to the S phase.[1][2] By degrading these key cell cycle regulators, this compound effectively halts the proliferation of cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Target EnzymeIC50 (nM)Reference
CDK4/cyclin D10.38[3][4]
CDK6/cyclin D10.28[3][4]
Table 1: In Vitro Enzymatic Inhibition of this compound
Cell LineCancer TypeTreatmentEffectReference
A375Melanoma0.3 or 1 µM for 24hInhibition of CDK4/6 expression and activity[5][6]
T47DBreast Cancer0.3 or 1 µM for 24hInhibition of CDK4/6 expression and activity[5][6]
T47DBreast Cancer0.03, 0.1, 0.3, 1, or 3 µM for 11 daysInhibition of cancer cell proliferation[5][6]
Table 2: In Vitro Cellular Activity of this compound

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

XY028_140_Mechanism XY028_140 This compound Ternary_Complex Ternary Complex (this compound-CDK4/6-CRBN) XY028_140->Ternary_Complex Binds CDK4_6 CDK4/6 CDK4_6->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited Ub_CDK4_6 Ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_CDK4_6 Proteasome Proteasome Ub_CDK4_6->Proteasome Degradation Degradation Proteasome->Degradation Inhibition Inhibition of Rb-E2F Pathway Degradation->Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Inhibition->Cell_Cycle_Arrest

Caption: Mechanism of this compound-induced degradation of CDK4/6.

Rb-E2F Signaling Pathway Inhibition

Rb_E2F_Pathway cluster_inhibition Effect of this compound XY028_140 This compound CDK4_6_CyclinD CDK4/6-Cyclin D XY028_140->CDK4_6_CyclinD Degrades Rb Rb CDK4_6_CyclinD->Rb Phosphorylates Rb_E2F_Complex Rb-E2F Complex Rb->Rb_E2F_Complex E2F E2F E2F->Rb_E2F_Complex Gene_Expression S-Phase Gene Expression E2F->Gene_Expression Activates Rb_E2F_Complex->Gene_Expression Represses pRb pRb pRb->E2F Releases Cell_Cycle_Progression G1 to S Phase Progression Gene_Expression->Cell_Cycle_Progression

Caption: Inhibition of the Rb-E2F signaling pathway by this compound.

Experimental Workflow for In Vitro Degradation Assay

Degradation_Workflow Start Seed Cancer Cells (e.g., A375, T47D) Treatment Treat with this compound (0.3 or 1 µM for 24h) Start->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Quant Protein Quantification (e.g., BCA Assay) Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibodies Primary Antibodies: - anti-CDK4 - anti-CDK6 - anti-pRb - anti-Rb - anti-Actin (Loading Control) Western_Blot->Antibodies Detection Secondary Antibody & Chemiluminescent Detection Antibodies->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Workflow for assessing this compound-mediated protein degradation.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK4/cyclin D1 and CDK6/cyclin D1.

Materials:

  • Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes

  • Recombinant Rb protein (substrate)

  • This compound

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay (Promega) or similar

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, substrate (Rb), and this compound or DMSO (vehicle control) in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[1]

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of cancer cells.

Materials:

  • T47D breast cancer cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Microplate reader

Protocol:

  • Seed T47D cells in a 96-well plate at a density of 2,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.03, 0.1, 0.3, 1, or 3 µM) or DMSO (vehicle control).

  • Incubate the cells for 11 days.

  • On day 11, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the log of the compound concentration.[5][6]

Western Blotting for Protein Degradation

Objective: To assess the degradation of CDK4 and CDK6 in cancer cells treated with this compound.

Materials:

  • A375 or T47D cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-CDK4, anti-CDK6, anti-pRb (Ser807/811), anti-Rb, anti-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 0.3 or 1 µM) or DMSO for 24 hours.

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control (actin).[1][7]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD-scid gamma mice)

  • Cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer)[8]

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6][9]

  • Calipers for tumor measurement

  • Dosing syringes and needles

Protocol:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and vehicle control groups.

  • Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal or oral). Dosing regimen to be determined based on tolerability and efficacy studies.

  • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Calculate tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.[8][10]

Conclusion

This compound is a promising preclinical candidate for cancer therapy due to its potent and selective degradation of CDK4 and CDK6. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound in various oncology settings. Further investigation into its in vivo efficacy, safety profile, and mechanisms of resistance will be crucial for its clinical development.

References

Initial Assessment of XY028-140 Toxicity in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-140 is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. This document provides an initial technical assessment of the in vitro toxicity of this compound in two cancer cell lines: A375 melanoma and T47D breast cancer. The primary mechanism of action for this compound involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6. This leads to the inhibition of the Retinoblastoma (RB)-E2F signaling pathway, ultimately resulting in cell cycle arrest and inhibition of cancer cell proliferation. This guide summarizes the available quantitative data on its anti-proliferative effects, details relevant experimental protocols, and provides visualizations of the key molecular pathways and experimental workflows.

Introduction

Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are critical drivers of cell cycle progression, particularly in the transition from the G1 to the S phase.[1] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound is a potent and selective PROTAC that functions as a degrader of both CDK4 and CDK6.[1][2][3] Unlike traditional kinase inhibitors that only block the enzymatic activity, PROTACs mediate the destruction of the target protein, which can offer a more sustained and profound therapeutic effect. This compound achieves this by forming a ternary complex between the target protein (CDK4/6) and an E3 ubiquitin ligase, specifically Cereblon (CRBN), leading to the ubiquitination and proteasomal degradation of the kinases.[1] This targeted degradation inhibits the phosphorylation of the Retinoblastoma protein (pRB), thereby preventing the release of the E2F transcription factor and blocking cell cycle progression.[1] This initial assessment focuses on the toxicological profile of this compound in A375 melanoma and T47D breast cancer cell lines.

Data Presentation

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target EnzymeIC50 (nM)
CDK4/cyclin D10.38
CDK6/cyclin D10.28

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeTreatment ConditionsObserved Effect
A375Melanoma0.3 µM and 1 µM for 24 hoursInhibition of CDK4/6 expression and activity
T47DBreast Cancer0.3 µM and 1 µM for 24 hoursInhibition of CDK4/6 expression and activity
T47DBreast Cancer0.03, 0.1, 0.3, 1, or 3 µM for 11 daysInhibition of cancer cell proliferation

Note: Specific quantitative data on cytotoxicity (e.g., IC50 for cell viability) and apoptosis induction for this compound in these cell lines are not yet publicly available. The provided data indicates the inhibition of the target and a general anti-proliferative effect.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the toxicity of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • A375 or T47D cells

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A375 or T47D cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value for cytotoxicity.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • A375 or T47D cells

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Mandatory Visualizations

Signaling Pathway of this compound

XY028_140_Pathway cluster_cell Cancer Cell XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex Binds CDK4_6 CDK4/6 CDK4_6->Ternary_Complex Binds pRB_P p-pRB CDK4_6->pRB_P Phosphorylates CRBN CRBN (E3 Ligase Component) CRBN->Ternary_Complex Recruits Ternary_Complex->CDK4_6 Inhibition of Phosphorylation Ub_CDK4_6 Ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Mediates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_CDK4_6 Proteasome Proteasome Ub_CDK4_6->Proteasome Targets for Degradation Proteasome->Degraded_CDK4_6 Degrades Degraded_CDK4_6->CDK4_6 Depletion pRB pRB E2F E2F pRB_P->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Leads to Apoptosis Apoptosis G1_S_Transition->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.

Experimental Workflow for Cell Viability Assessment

Cell_Viability_Workflow start Start seed_cells Seed A375/T47D cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (various concentrations) incubate1->treat_cells incubate2 Incubate for defined period (e.g., 72h) treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

Logical Relationship of PROTAC Action

PROTAC_Logic cluster_targets Cellular Targets XY028_140 This compound (PROTAC) CDK4_6_ligand CDK4/6 Ligand E3_ligase_ligand E3 Ligase Ligand (CRBN) CDK4_6_protein CDK4/6 Protein CDK4_6_ligand->CDK4_6_protein Binds CRBN_complex CRL4-CRBN E3 Ubiquitin Ligase E3_ligase_ligand->CRBN_complex Binds Ternary_Complex Formation of Ternary Complex CDK4_6_protein->Ternary_Complex CRBN_complex->Ternary_Complex Ubiquitination Ubiquitination of CDK4/6 Ternary_Complex->Ubiquitination Leads to Degradation Proteasomal Degradation Ubiquitination->Degradation Results in Biological_Effect Biological Effect (Cell Cycle Arrest) Degradation->Biological_Effect Causes

Caption: Logical flow of this compound's PROTAC-mediated degradation of CDK4/6.

Conclusion

This initial assessment indicates that this compound is a potent and selective degrader of CDK4 and CDK6, leading to the inhibition of cell proliferation in A375 melanoma and T47D breast cancer cell lines. The primary mechanism of its toxicity towards cancer cells is attributed to the targeted degradation of these key cell cycle regulators. Further studies are required to quantify the cytotoxic and apoptotic effects of this compound through detailed dose-response analyses and to explore its efficacy and safety in more complex in vitro and in vivo models. The experimental protocols and diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for XY028-140 in Melanoma Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), in melanoma cell culture experiments.

Introduction

Melanoma, the most aggressive form of skin cancer, is characterized by a high frequency of mutations that lead to the constitutive activation of oncogenic signaling pathways, driving uncontrolled cell proliferation.[1] The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT signaling cascades are two of the most commonly dysregulated pathways in melanoma.[2][3][4] Downstream of these pathways, the CDK4/6-Cyclin D-Retinoblastoma (Rb) axis plays a critical role in regulating the G1-S phase transition of the cell cycle.[5]

This compound is a novel bifunctional molecule that functions as a PROTAC. It selectively binds to CDK4 and CDK6 kinases and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[5][6][7] This dual mechanism of action, combining kinase inhibition with protein degradation, offers a powerful strategy to disrupt the cell cycle machinery in cancer cells.[8] Studies have demonstrated that this compound effectively inhibits both the expression and activity of CDK4/6 in A375 melanoma cells.[6]

These protocols detail the application of this compound for assessing its anti-proliferative and pro-apoptotic effects on melanoma cell lines and for investigating its impact on key cellular signaling pathways.

Data Presentation

Table 1: this compound Compound Information

CharacteristicValueReference
Molecular Formula C39H40N10O7[7][8]
Molecular Weight 760.8 g/mol [7][8]
Target(s) CDK4, CDK6[5][6]
Mechanism of Action PROTAC-mediated degradation[5]
E3 Ligase Ligand Cereblon (CRBN)[5]
Solubility Soluble in DMSO[7]

Table 2: Recommended Working Concentrations and Incubation Times for A375 Melanoma Cells

ExperimentRecommended Concentration Range (µM)Incubation TimeReference
Inhibition of CDK4/6 Expression/Activity 0.3 - 124 hours[6][9]
Cell Proliferation/Viability Assay 0.03 - 3Up to 11 days[6][9]
Western Blot Analysis 0.1 - 124 - 72 hoursN/A
Cell Cycle Analysis 0.1 - 124 - 48 hoursN/A
Apoptosis Assay 0.3 - 348 - 72 hoursN/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Storage: Store the lyophilized powder at -20°C in a desiccated environment for up to 36 months.[8] The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[8][9]

Protocol 2: Cell Culture and Treatment
  • Cell Line: A375 is a commonly used human melanoma cell line with a BRAF V600E mutation.

  • Culture Conditions: Culture A375 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting and flow cytometry) and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO at a final concentration not exceeding 0.1%).

Protocol 3: Cell Viability Assay (MTT Assay)
  • Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells/well.

  • Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 3 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 4: Western Blot Analysis
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK4, CDK6, p-Rb, total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 5: Cell Cycle Analysis
  • Cell Collection: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

XY028_140_Mechanism_of_Action cluster_pathway CDK4/6-Rb Signaling Pathway cluster_protac This compound Action CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates Proteasome Proteasome CDK4_6->Proteasome degradation CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes XY028_140 This compound XY028_140->CDK4_6 binds CRBN Cereblon (E3 Ligase) XY028_140->CRBN binds CRBN->CDK4_6 Ub Ubiquitin

Caption: Mechanism of this compound in inducing CDK4/6 degradation.

Experimental_Workflow cluster_assays Downstream Assays start Start: Melanoma Cell Culture (A375) treatment Treatment with this compound (Varying Concentrations and Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot Analysis (CDK4/6, p-Rb) treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis end Data Analysis and Interpretation viability->end western->end cell_cycle->end apoptosis->end

Caption: Experimental workflow for evaluating this compound in melanoma cells.

References

Application Notes and Protocols for XY028-140 Treatment in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation. As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to CDK4/6, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This dual mechanism of action, combining kinase inhibition with protein degradation, offers a powerful tool for investigating the roles of CDK4/6 in cell cycle regulation and cancer biology. These application notes provide detailed protocols for the in vitro use of this compound to study its effects on CDK4/6 degradation, downstream signaling, and cell viability.

Mechanism of Action

This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of its target proteins, CDK4 and CDK6. The molecule consists of a ligand that binds to CDK4/6 and another ligand that binds to an E3 ubiquitin ligase, Cereblon (CRBN).[2][3][4][5][6] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of CDK4/6 and their subsequent recognition and degradation by the 26S proteasome. The degradation of CDK4/6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1/S checkpoint.[5][7][8]

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture 1. Cell Culture (e.g., A375, T47D) start->cell_culture treatment 2. This compound Treatment (Dose-response & time-course) cell_culture->treatment harvest 3. Cell Harvesting & Lysis treatment->harvest viability_assay B. Cell Viability Assay (MTT or CellTiter-Glo) treatment->viability_assay protein_quant 4. Protein Quantification harvest->protein_quant western_blot A. Western Blot (CDK4/6, pRb, Rb) protein_quant->western_blot kinase_assay C. Immunoprecipitation- Kinase Assay protein_quant->kinase_assay

References

Determining the Optimal Concentration of XY028-140 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3] As a dual-function molecule, it not only inhibits the kinase activity of CDK4/6 but also mediates their ubiquitination and subsequent proteasomal degradation.[2][4] This is achieved by linking the CDK4/6 proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][5] The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (RB)-E2F signaling pathway, a critical regulator of cell cycle progression.[1][6] Given its mechanism of action, determining the optimal concentration of this compound is crucial for achieving maximal target degradation and desired phenotypic effects in cell-based assays while minimizing off-target toxicity. This document provides a detailed protocol for establishing the optimal working concentration of this compound.

Mechanism of Action: PROTAC-mediated Degradation

This compound is a heterobifunctional molecule consisting of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the E3 ubiquitin ligase, Cereblon.[4][7] This ternary complex formation facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the CDK4/6 protein, marking it for degradation by the 26S proteasome. The resulting degradation of CDK4 and CDK6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1 phase.

cluster_0 This compound Action cluster_1 Ubiquitination & Degradation XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex Rb_pRb Rb -> pRb CDK4_6->Rb_pRb Phosphorylation CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_CDK4_6 Ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Ubiquitination Ub Ubiquitin Ub->Ub_CDK4_6 Proteasome 26S Proteasome Ub_CDK4_6->Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degraded_Protein->Rb_pRb Inhibits E2F E2F Rb_pRb->E2F Releases pRb pRb Cell_Cycle_Progression G1/S Transition E2F->Cell_Cycle_Progression Drives Start Start: Select Cell Line Cytotoxicity 1. Cytotoxicity Assay (IC50) Start->Cytotoxicity Degradation 2. Degradation Assay (DC50) Western Blot for CDK4/6 Cytotoxicity->Degradation Use concentrations below IC50 Functional 3. Functional Assays Degradation->Functional Use concentrations around DC50 Downstream Downstream Signaling (pRb/Rb Ratio) Functional->Downstream CellCycle Cell Cycle Analysis (G1 Arrest) Functional->CellCycle OptimalConc Determine Optimal Concentration Downstream->OptimalConc CellCycle->OptimalConc End End: Use in Subsequent Assays OptimalConc->End

References

Application Notes and Protocols for XY028-140 Administration in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of XY028-140, a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This compound functions by linking CDK4/6 to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3] This dual-function molecule also acts as a kinase inhibitor, effectively disrupting the CDK4/6-mediated cell cycle regulation.[4]

Mechanism of Action

This compound is a bifunctional molecule designed to recruit CDK4 and CDK6 to the CRL4-CRBN E3 ubiquitin ligase complex.[2][5] This proximity induces the polyubiquitination of CDK4 and CDK6, marking them for degradation by the 26S proteasome. The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (RB)-E2F signaling pathway, a critical regulator of cell cycle progression from G1 to S phase.[2][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterTargetValueCell LinesReference
IC50CDK4/cyclin D10.38 nMN/A[5][6]
IC50CDK6/cyclin D10.28 nMN/A[5][6]
Effective ConcentrationCDK4/6 Degradation0.3 - 1 µMA375 melanoma, T47D breast cancer[1][7]
Treatment Duration for DegradationCDK4/624 hoursA375 melanoma, T47D breast cancer[1][7]
Effective ConcentrationInhibition of Proliferation0.03 - 3 µMT47D breast cancer[1][7]
Treatment Duration for Proliferation InhibitionN/A11 daysT47D breast cancer[1][7]

Signaling Pathway Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with This compound Dilutions Prep_Compound->Treatment Prep_Cells Seed Cancer Cells in Multi-well Plates Prep_Cells->Treatment Incubate Incubate for 24 Hours Treatment->Incubate Harvest Harvest Cells & Lyse for Protein Incubate->Harvest Quantify Quantify Protein Concentration (BCA) Harvest->Quantify WB Western Blot for CDK4, CDK6, Loading Control Quantify->WB Analyze Analyze Protein Degradation WB->Analyze

References

Application of XY028-140 in Studying Drug-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4][5] As a heterobifunctional molecule, this compound links the CDK4/6 ligand to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1][6] This mechanism of action effectively inhibits the Retinoblastoma (Rb)-E2F signaling pathway, a critical regulator of cell cycle progression.[1][6] The development of resistance to conventional CDK4/6 inhibitors is a significant clinical challenge, often associated with CDK6 overexpression or altered CDK6 complexes.[7] this compound presents a promising strategy to overcome this resistance by eliminating the target proteins rather than merely inhibiting their kinase activity.

These application notes provide detailed protocols for utilizing this compound to study its efficacy and mechanism of action in both drug-sensitive and drug-resistant cancer models.

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism to induce the degradation of its target proteins, CDK4 and CDK6. The molecule simultaneously binds to a CDK4/6 protein and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome. The degradation of CDK4/6 leads to the dephosphorylation of the Rb tumor suppressor protein, which in turn sequesters the E2F transcription factor, halting the cell cycle at the G1/S transition.

XY028_140_Mechanism Mechanism of Action of this compound cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation cluster_2 Downstream Signaling XY028_140 This compound CDK4_6 CDK4/6 XY028_140->CDK4_6 Binds CRBN CRBN E3 Ligase XY028_140->CRBN Binds pRb p-Rb CDK4_6->pRb Phosphorylates Ub Ubiquitin CDK4_6_Ub Polyubiquitinated CDK4/6 Ub->CDK4_6_Ub Transfer Proteasome Proteasome CDK4_6_Ub->Proteasome Degradation Rb Rb E2F E2F Rb->E2F Sequesters pRb->Rb Dephosphorylation CellCycle G1/S Transition E2F->CellCycle Blocked

Caption: Mechanism of this compound-induced CDK4/6 degradation and cell cycle arrest.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
CDK4/cyclin D10.38[4][8]
CDK6/cyclin D10.28[4][8]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeResistance StatusIC₅₀ (nM)
T47DBreast CancerSensitiveData not available
A375MelanomaSensitiveData not available
JeKo-1Mantle Cell LymphomaSensitiveMore sensitive to this compound than Palbociclib[9]
Colo205Colorectal CancerSensitiveMore sensitive to this compound than Palbociclib[9]
CDK4/6i-R CellsVariousResistantLess effective than Palbociclib in some models[9]

Experimental Protocols

Protocol 1: Assessment of CDK4/6 Degradation by Western Blot

This protocol details the procedure to evaluate the degradation of CDK4 and CDK6 in cancer cells following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., T47D, A375, and relevant resistant models)

  • Cell culture medium and supplements

  • This compound (and a negative control, MS140-ve, if available)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CDK4, anti-CDK6, anti-p-Rb, anti-Rb, anti-CRBN, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO). To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

WB_Workflow Western Blot Workflow for this compound A Seed Cells B Treat with this compound (various concentrations and times) A->B C Lyse Cells B->C D Quantify Protein C->D E SDS-PAGE D->E F Transfer to PVDF E->F G Block Membrane F->G H Primary Antibody Incubation (anti-CDK4/6, etc.) G->H I Secondary Antibody Incubation H->I J ECL Detection I->J K Analyze Data J->K

Caption: Western Blot experimental workflow.

Protocol 2: Cell Viability Assessment by MTT Assay

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72-96 hours.[6] Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data using a non-linear regression curve fit.[6]

Protocol 3: In Vivo Xenograft Studies in Murine Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a drug-resistant cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Drug-resistant cancer cells

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject drug-resistant cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Prepare the this compound formulation.[10] Administer this compound (e.g., 25 mg/kg, twice daily) and the vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral gavage).[6] The treatment schedule can vary (e.g., daily for 3-4 weeks).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint and Tissue Collection: At the end of the study (due to tumor burden or pre-defined endpoint), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western Blot for target degradation, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.

Xenograft_Workflow In Vivo Xenograft Workflow A Implant Drug-Resistant Cancer Cells in Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment and Control Groups B->C D Administer this compound or Vehicle C->D E Measure Tumor Volume and Body Weight D->E E->D Repeat Treatment Cycle F Euthanize and Collect Tissues E->F Endpoint Reached G Analyze Data (TGI, etc.) F->G

Caption: In vivo xenograft study workflow.

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the this compound-dependent interaction between CDK4/6 and CRBN.

Materials:

  • Cancer cells

  • This compound

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibodies for immunoprecipitation (e.g., anti-CDK6 or anti-CRBN)

  • Protein A/G magnetic beads

  • Primary antibodies for Western Blot (anti-CDK6, anti-CRBN)

  • IgG control antibody

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CRBN) or an IgG control overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads extensively with Co-IP lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in Laemmli buffer.

    • Perform Western Blot analysis on the eluted samples, probing for the co-immunoprecipitated protein (e.g., CDK6).

  • Data Analysis: An enhanced band for CDK6 in the CRBN immunoprecipitate from this compound-treated cells compared to the vehicle control would indicate the formation of the ternary complex.

Conclusion

This compound is a valuable tool for investigating the biology of CDK4/6 and for exploring novel therapeutic strategies to overcome resistance to CDK4/6 inhibitors. The protocols provided herein offer a framework for researchers to study the application of this compound in drug-resistant cancer models. Careful optimization of experimental conditions for specific cell lines and models is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols for XY028-140: A Tool for Studying the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140, also known as MS140, is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] This bifunctional molecule hijacks the ubiquitin-proteasome system (UPS) to achieve its effect, making it a valuable tool for studying the intricacies of this essential cellular machinery. This compound functions by simultaneously binding to the target proteins (CDK4/6) and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][4] This induced proximity facilitates the ubiquitination of CDK4/6, marking them for degradation by the 26S proteasome.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate the UPS and its role in targeted protein degradation.

Mechanism of Action of this compound

This compound is comprised of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). The formation of this ternary complex (this compound, CDK4/6, and CRBN) is the critical first step in the degradation process. Once the complex is formed, CRBN, as part of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules to the CDK4/6 protein. Poly-ubiquitinated CDK4/6 is then recognized and degraded by the proteasome.

XY028_140_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of CDK4/6 Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded CDK4/6 (Peptides) Proteasome->Degradation Degradation

Figure 1. Mechanism of this compound-mediated degradation of CDK4/6.

Quantitative Data

ParameterTargetValueReference
IC50 CDK4/cyclin D10.38 nM[5][6]
IC50 CDK6/cyclin D10.28 nM[5][6]

Note: The dose-dependent degradation of CDK4 and CDK6 by this compound has been demonstrated in various cancer cell lines through Western Blot analysis. Researchers should perform dose-response experiments in their specific cell line of interest to determine the optimal concentration for degradation.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the ubiquitin-proteasome system.

Experimental Workflow for Characterizing this compound

PROTAC_Workflow cluster_0 In Vitro Characterization cluster_1 Mechanism of Action Studies Cell_Culture 1. Cell Culture (e.g., T47D, A375) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Western_Blot 3. Western Blot Analysis (Assess CDK4/6 degradation) Treatment->Western_Blot Viability_Assay 4. Cell Viability Assay (Determine cytotoxic effects) Treatment->Viability_Assay Co_IP 5. Co-Immunoprecipitation (Confirm ternary complex formation) Western_Blot->Co_IP Proteasome_Inhibition 6. Proteasome Inhibition Assay (e.g., with MG132) Western_Blot->Proteasome_Inhibition Ubiquitination_Assay 7. Ubiquitination Assay (Detect poly-ubiquitinated CDK4/6) Proteasome_Inhibition->Ubiquitination_Assay

Figure 2. Experimental workflow for PROTAC characterization.

Protocol 1: Western Blot Analysis of CDK4/6 Degradation

This protocol is to determine the dose- and time-dependent degradation of CDK4 and CDK6 in cells treated with this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Cell line of interest (e.g., T47D breast cancer cells, A375 melanoma cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-CDK4, anti-CDK6, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).[7]

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities to determine the extent of protein degradation.

Protocol 2: Cell Viability Assay

This protocol is to assess the effect of this compound-induced CDK4/6 degradation on cell proliferation and viability.

Materials:

  • This compound (dissolved in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

  • Treatment: Add increasing concentrations of this compound (e.g., a 10-point dilution series from 1 pM to 10 µM) to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is to confirm the formation of the CDK4/6-XY028-140-CRBN ternary complex.

Materials:

  • This compound (dissolved in DMSO)

  • Cell line of interest

  • Non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors

  • Primary antibody for immunoprecipitation (e.g., anti-CDK6 or anti-CRBN)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western Blotting: anti-CDK4, anti-CDK6, anti-CRBN

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound (at a concentration known to induce degradation, e.g., 100 nM) and a vehicle control for a short duration (e.g., 2-4 hours) to capture the complex before complete degradation.

    • Lyse the cells using a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CDK6) overnight at 4°C.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western Blotting using antibodies against CDK4, CDK6, and CRBN to detect the co-precipitated proteins. The presence of both CDK6 (or CDK4) and CRBN in the immunoprecipitate of one another (in the presence of this compound) confirms the formation of the ternary complex.

Conclusion

This compound is a powerful chemical probe for studying the ubiquitin-proteasome system. By inducing the targeted degradation of CDK4 and CDK6, it allows for the investigation of the cellular processes regulated by these kinases and provides a model system for understanding the mechanism of PROTAC-mediated protein degradation. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies of the UPS and targeted cancer therapies.

References

Application Notes and Protocols for Assessing XY028-140 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4][5][6][7] As a bifunctional molecule, this compound simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[2][3] This targeted protein degradation effectively inhibits the Retinoblastoma (Rb)-E2F signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle.[2][3] Consequently, this compound has emerged as a promising therapeutic agent for cancers reliant on the CDK4/6-Rb axis for proliferation.

These application notes provide a comprehensive experimental framework for assessing the in vitro and in vivo efficacy of this compound. The protocols detailed herein are designed to enable researchers to rigorously evaluate its mechanism of action and anti-cancer activity in relevant preclinical models.

Mechanism of Action of this compound

This compound leverages the cell's own ubiquitin-proteasome system to eliminate CDK4 and CDK6. The molecule consists of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin to CDK4/6, marking it for degradation by the proteasome. The resulting decrease in CDK4/6 levels prevents the phosphorylation of Rb, which in turn remains bound to the E2F transcription factor, inhibiting the expression of genes required for DNA replication and cell cycle progression.

XY028-140_Mechanism_of_Action cluster_0 Cellular Environment XY028_140 This compound Ternary_Complex Ternary Complex (this compound + CDK4/6 + CRBN) XY028_140->Ternary_Complex Binds CDK4_6 CDK4/6 CDK4_6->Ternary_Complex Binds CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Binds Proteasome Proteasome Degraded_CDK4_6 Degraded CDK4/6 (Amino Acids) Proteasome->Degraded_CDK4_6 Ub Ubiquitin Ub->Ternary_Complex Ub_CDK4_6 Ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Ubiquitination Ub_CDK4_6->Proteasome Targeted for Degradation

Mechanism of this compound-mediated CDK4/6 degradation.

In Vitro Efficacy Assessment

A panel of in vitro assays is essential to characterize the biological activity of this compound. The following protocols are optimized for use with cancer cell lines known to be sensitive to CDK4/6 inhibition, such as T47D (breast cancer) and A375 (melanoma).[1]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][9]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Treatment GroupConcentration (µM)T47D Cell Viability (%)A375 Cell Viability (%)
Vehicle (DMSO)0100 ± 5.2100 ± 4.8
This compound0.0185.3 ± 4.190.1 ± 3.9
This compound0.162.7 ± 3.575.4 ± 4.2
This compound125.1 ± 2.840.2 ± 3.1
This compound105.4 ± 1.515.8 ± 2.5
IC50 (µM) ~0.45 ~0.85
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed 1 x 10^6 cells in a 6-well plate and treat with this compound (e.g., 1 µM and 5 µM) for 48 hours.

  • Harvest cells, including the supernatant containing detached cells.

  • Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.[10][11][12]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[11]

  • Analyze the samples by flow cytometry.

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle (DMSO)095.2 ± 2.12.1 ± 0.51.5 ± 0.31.2 ± 0.2
This compound170.3 ± 3.515.8 ± 1.810.2 ± 1.53.7 ± 0.8
This compound545.1 ± 4.228.9 ± 2.522.3 ± 2.13.7 ± 0.9
Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with this compound (e.g., 1 µM) for 24 hours.

  • Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.[13][14][15][16]

  • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[13][14][15][16]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)055.4 ± 3.130.2 ± 2.514.4 ± 1.8
This compound178.9 ± 4.510.1 ± 1.911.0 ± 1.5
Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

Protocol:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treat with various concentrations of this compound for 10-14 days, replacing the medium with fresh drug every 3-4 days.

  • Fix the colonies with methanol and stain with 0.5% crystal violet.[17][18]

  • Count the number of colonies (containing >50 cells).

Treatment GroupConcentration (µM)T47D Colony CountA375 Colony Count
Vehicle (DMSO)0152 ± 12185 ± 15
This compound0.185 ± 9110 ± 11
This compound0.521 ± 542 ± 7
This compound15 ± 211 ± 3
Western Blot Analysis

This technique is used to detect the degradation of target proteins and assess downstream signaling.

Protocol:

  • Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and determine protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

    • CDK4 (1:1000)[19][20][21][22][23]

    • CDK6 (1:1000)[24][25][26]

    • Phospho-Rb (Ser780) (1:1000)[27]

    • Total Rb (1:1000)

    • β-actin (1:5000) as a loading control.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Time (hours)CDK4 Protein Level (Fold Change)CDK6 Protein Level (Fold Change)p-Rb (Ser780) Level (Fold Change)
01.001.001.00
60.650.580.45
120.210.180.15
240.050.040.02

In Vivo Efficacy Assessment

Xenograft models are crucial for evaluating the anti-tumor activity of this compound in a physiological context.

Tumor Xenograft Models

Cell Lines:

  • Breast Cancer: T47D

  • Melanoma: A375[28][29][30][31][32]

Animal Strain:

  • Female athymic nude mice (6-8 weeks old)

Protocol:

  • Subcutaneously inject 5 x 10^6 T47D or A375 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., DMSO/PEG300/Tween 80/Saline)

    • This compound (e.g., 25 mg/kg, intraperitoneal injection, daily)

    • Positive control (standard-of-care agent)

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study (e.g., 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

Treatment GroupT47D Tumor Volume (mm³) at Day 21A375 Tumor Volume (mm³) at Day 21
Vehicle1250 ± 1501500 ± 180
This compound (25 mg/kg)350 ± 75450 ± 90
Immunohistochemistry (IHC)

IHC is used to assess the in vivo target engagement and effects on cell proliferation within the tumor tissue.

Protocol:

  • Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount on slides.

  • Perform antigen retrieval and block endogenous peroxidase activity.

  • Incubate with primary antibodies (e.g., Ki-67, a marker of proliferation) overnight at 4°C.

  • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

  • Develop the signal with DAB chromogen and counterstain with hematoxylin.

  • Quantify the percentage of Ki-67 positive cells.

Treatment GroupKi-67 Positive Cells (%) in T47D TumorsKi-67 Positive Cells (%) in A375 Tumors
Vehicle85 ± 890 ± 7
This compound (25 mg/kg)25 ± 530 ± 6

Experimental Workflow and Logic

The assessment of this compound efficacy follows a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_vitro In Vitro Efficacy cluster_vivo In Vivo Efficacy Cell_Viability Cell Viability (MTT) Apoptosis Apoptosis (Annexin V/PI) Xenograft Tumor Xenograft (T47D, A375) Cell_Viability->Xenograft Proceed if potent Cell_Cycle Cell Cycle (PI Staining) Colony_Formation Colony Formation Western_Blot Western Blot (Target Degradation) Western_Blot->Xenograft Confirm on-target activity Tumor_Growth Tumor Growth Inhibition IHC Immunohistochemistry (Ki-67)

Logical progression of this compound efficacy assessment.

Conclusion

This document provides a detailed framework for the preclinical evaluation of this compound. By systematically applying these in vitro and in vivo protocols, researchers can thoroughly characterize its anti-cancer efficacy and mechanism of action. The presented data tables offer expected outcomes and serve as a guide for data interpretation. The successful execution of these experiments will provide a robust data package to support the further development of this compound as a novel cancer therapeutic.

References

Application Notes and Protocols: Analyzing the Effect of XY028-140 on Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a bifunctional molecule, this compound links the E3 ubiquitin ligase Cereblon (CRBN) to CDK4/6, leading to their ubiquitination and subsequent degradation by the proteasome.[1][4] This targeted protein degradation effectively inhibits the Retinoblastoma (Rb)-E2F signaling pathway, a critical regulator of cell cycle progression, making this compound a promising therapeutic agent for cancers dependent on CDK4/6 activity.[1]

These application notes provide a comprehensive workflow and detailed protocols for researchers to effectively analyze the impact of this compound on protein expression in cancer cell lines. The following sections outline the necessary experimental procedures, from cell culture and treatment to the analysis of protein degradation and downstream signaling effects.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and interpretation.

Table 1: Effect of this compound on Target Protein Levels

Treatment GroupConcentration (µM)Duration (hours)CDK4 Protein Level (% of Control)CDK6 Protein Level (% of Control)
Vehicle Control024100100
This compound0.124
This compound0.324
This compound1.024
This compound3.024

Table 2: Downstream Effects of this compound on the Rb-E2F Pathway

Treatment GroupConcentration (µM)Duration (hours)Phospho-Rb (Ser780) Level (% of Control)Total Rb Level (% of Control)
Vehicle Control024100100
This compound0.124
This compound0.324
This compound1.024
This compound3.024

Table 3: Functional Outcome of this compound Treatment

Treatment GroupConcentration (µM)Duration (days)Cell Viability (% of Control)
Vehicle Control011100
This compound0.0311
This compound0.111
This compound0.311
This compound1.011
This compound3.011

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound. T47D (breast cancer) and A375 (melanoma) are examples of cell lines that can be used.[4][5]

Materials:

  • Cancer cell lines (e.g., T47D, A375)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well or 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize the cells, resuspend them in fresh complete growth medium, and perform a cell count.

  • Seed the cells into 6-well plates (for Western Blotting and Co-IP) or 96-well plates (for cell viability assays) at a predetermined density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.03, 0.1, 0.3, 1.0, 3.0 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24 hours for protein analysis, up to 11 days for proliferation assays).

Western Blotting for Protein Expression Analysis

This protocol details the steps for analyzing the degradation of CDK4 and CDK6, as well as the phosphorylation status of Rb, following treatment with this compound.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CDK4, anti-CDK6, anti-phospho-Rb (Ser780), anti-Rb, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells in 6-well plates with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.

  • Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation (Co-IP) for Target Engagement

This protocol is designed to demonstrate the formation of the ternary complex between CDK4/6, this compound, and Cereblon (CRBN).

Materials:

  • Co-IP Lysis Buffer (non-denaturing)

  • Anti-CDK4 or anti-CDK6 antibody

  • Anti-CRBN antibody

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • Western Blotting reagents (as listed above)

Procedure:

  • Lyse the treated cells with a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-CDK4 or anti-CDK6 antibody overnight at 4°C to form immune complexes.

  • Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by Western Blotting, probing for CDK4/6 and CRBN. An increased co-precipitation of CRBN with CDK4/6 in the presence of this compound indicates the formation of the ternary complex.

MTT Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cells seeded in a 96-well plate and treated with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • After the desired treatment period (e.g., 11 days), add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

XY028_140_Mechanism_of_Action cluster_E3_Ligase E3 Ubiquitin Ligase Complex cluster_Degradation Proteasomal Degradation XY028_140 This compound CDK4_6 CDK4/6 XY028_140->CDK4_6 CRBN Cereblon (CRBN) XY028_140->CRBN Binds Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6->Ternary_Complex CUL4 CUL4-DDB1-RBX1 CRBN->Ternary_Complex CUL4->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Ub_CDK4_6 Ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Ub_CDK4_6->Proteasome Targeted for Degradation

Caption: Mechanism of action for this compound-mediated degradation of CDK4/6.

Rb_E2F_Signaling_Pathway cluster_Regulation Cell Cycle Regulation cluster_PROTAC_Action PROTAC Intervention cluster_Outcome Cellular Outcome CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex Rb Rb CyclinD_CDK4_6->Rb Phosphorylates Degradation CDK4/6 Degradation pRb p-Rb (Inactive) Rb->pRb Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F pRb->E2F Releases E2F->Rb_E2F Gene_Transcription E2F Target Gene Transcription E2F->Gene_Transcription Activates Rb_E2F->Gene_Transcription Inhibits XY028_140 This compound XY028_140->CyclinD_CDK4_6 Induces Degradation G1_S_Transition G1/S Phase Transition Gene_Transcription->G1_S_Transition

Caption: Inhibition of the Rb-E2F signaling pathway by this compound.

Experimental_Workflow cluster_Analysis Downstream Analysis A 1. Cell Culture (e.g., T47D, A375) B 2. Treatment (this compound or Vehicle) A->B C 3. Cell Lysis B->C F 4c. MTT Assay (Cell Viability) B->F D 4a. Western Blot (CDK4/6, p-Rb, Rb) C->D E 4b. Co-Immunoprecipitation (CDK4/6-CRBN Interaction) C->E G 5. Data Analysis & Interpretation D->G E->G F->G

Caption: Workflow for analyzing this compound's effect on protein expression.

References

Troubleshooting & Optimization

troubleshooting XY028-140 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for XY028-140. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and use of this compound, with a specific focus on troubleshooting its insolubility in aqueous solutions.

Compound Profile: this compound

This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that functions as a CDK4 and CDK6 degrader.[1][2][3] It achieves this by linking the CDK4/6 proteins to the E3 ubiquitin ligase Cereblon, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This dual-function mechanism of both inhibiting and degrading CDK4/6 makes it a valuable tool in cancer research.[2][4]

Key Physicochemical Properties:

  • Molecular Formula: C₃₉H₄₀N₁₀O₇[5]

  • Molecular Weight: 760.80 g/mol [5][6]

  • Appearance: White to yellow solid[5]

  • Purity: >98% (HPLC)[7]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues that may arise during the handling and use of this compound, particularly concerning its solubility.

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?

A1: this compound is a hydrophobic molecule with very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended and will likely be unsuccessful.[8] It is essential to first prepare a concentrated stock solution in an appropriate organic solvent. The recommended solvent is Dimethyl Sulfoxide (DMSO).[3][7]

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution, use 100% anhydrous DMSO.[3][4] A detailed protocol is provided in the "Experimental Protocols" section below. Briefly, calculate the required mass of this compound for your desired concentration (e.g., 10 mM), add the appropriate volume of DMSO, and facilitate dissolution by vortexing.[9] Gentle warming (37°C) and brief sonication can also be used to aid dissolution.[5][10]

Q3: I have successfully dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium or aqueous buffer. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution" and occurs because the high concentration of DMSO in the stock solution is not maintained in the final aqueous solution. To mitigate this, consider the following strategies:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your aqueous solution, as higher concentrations can be toxic to cells.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume, perform serial dilutions in your aqueous buffer.

  • Increase Agitation: When adding the DMSO stock to the aqueous solution, vortex or stir the solution to ensure rapid and homogenous mixing. This can prevent localized high concentrations of this compound that can lead to precipitation.

  • Use of Surfactants: For certain applications, the inclusion of a non-ionic surfactant like Tween-80 or Pluronic® F-68 in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.[5][9]

Q4: I am preparing this compound for in vivo animal studies. What is the recommended formulation?

A4: For in vivo studies, a suspended solution is often used. A commonly recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5][11][12] This will result in a suspended solution with a solubility of approximately 0.56 mg/mL (0.74 mM).[4][5][11][12] It is crucial to prepare this formulation fresh on the day of use and to use sonication to ensure a uniform suspension.[4][5][12]

Q5: Can I heat the this compound solution to improve its solubility?

A5: Gentle warming to 37°C or even 60°C can be used to aid the initial dissolution in DMSO.[9][10] However, prolonged or excessive heating is not recommended as it could potentially degrade the compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/FormulationSolubilitySolution TypeNotes
DMSO~5.56 mg/mL (~7.31 mM)Clear SolutionUltrasonic, warming, and heating to 60°C may be required.[10]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline0.56 mg/mL (0.74 mM)Suspended SolutionRequires sonication. Recommended for in vivo use.[4][5][11][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Determine Mass: Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need:

    • Mass = 10 mmol/L * 1 L/1000 mL * 760.80 g/mol = 0.007608 g = 7.61 mg

  • Weigh Compound: Carefully weigh out 7.61 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C.[5][9]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[2]

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of the 10 mM stock solution by adding 10 µL of the stock to 90 µL of cell culture medium. This will give you a 1 mM solution. Vortex immediately.

  • Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM.

  • Mixing: Immediately vortex the final working solution to ensure homogenous mixing and prevent precipitation.

  • Application: Use the freshly prepared working solution for your cell-based assay immediately.

Visualizations

cluster_pathway Mechanism of Action: this compound XY028_140 This compound (PROTAC) Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex Binds to both CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of CDK4/6 Proteasome->Degradation

Caption: Mechanism of action for this compound as a PROTAC.

cluster_workflow Experimental Workflow: In Vitro Solution Preparation start Start: this compound Powder weigh Weigh 7.61 mg This compound start->weigh add_dmso Add 1 mL 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate (Gentle heat if needed) add_dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock intermediate Prepare 1 mM Intermediate Dilution in Media stock->intermediate final Prepare 10 µM Final Dilution in Media intermediate->final mix Vortex Immediately final->mix end Use in Assay mix->end

Caption: Workflow for preparing an in vitro working solution.

cluster_troubleshooting Troubleshooting Logic: Precipitation on Dilution start Precipitation Observed After Diluting DMSO Stock? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso Yes reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes check_mixing Was solution vortexed immediately after dilution? check_dmso->check_mixing No reduce_dmso->check_mixing improve_mixing Increase agitation during dilution (vortex/stir) check_mixing->improve_mixing No success Problem Resolved check_mixing->success Yes consider_surfactant Consider adding a surfactant (e.g., Tween-80) to the aqueous buffer improve_mixing->consider_surfactant fail Contact Technical Support consider_surfactant->fail

Caption: Troubleshooting workflow for precipitation issues.

References

Technical Support Center: Optimizing XY028-140 Dosage for Maximum CDK6 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing XY028-140 for targeted degradation of Cyclin-Dependent Kinase 6 (CDK6). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the effective design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CDK4 and CDK6.[1][2] It is a heterobifunctional molecule that links the CDK4/6 inhibitor palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] By bringing CDK6 into proximity with CRBN, this compound facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome.[1] This leads to a reduction in CDK6 protein levels, thereby inhibiting the downstream RB-E2F signaling pathway and suppressing cell cycle progression.[1]

Q2: What is the "hook effect" and how can I avoid it in my experiments with this compound?

A2: The "hook effect" is a phenomenon commonly observed with PROTACs where increasing concentrations of the degrader beyond an optimal point lead to a decrease in target protein degradation. This occurs because at very high concentrations, this compound can form binary complexes with either CDK6 or CRBN, which are unproductive for forming the ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment over a wide range of this compound concentrations to identify the optimal concentration that achieves maximum degradation (Dmax).

Q3: How does the efficacy of this compound as a degrader compare to its inhibitory function?

A3: this compound is a dual-function molecule that both inhibits the kinase activity of CDK4/6 and induces their degradation.[2] In sensitive tumor cell lines, targeted degradation of CDK4/6 by this compound has been shown to be more effective at suppressing cell growth and Rb/E2F signaling compared to kinase inhibition alone with the parent inhibitor, palbociclib.[4]

Q4: Is this compound selective for CDK6?

A4: this compound is designed to target both CDK4 and CDK6.[1] However, some studies have shown it can preferentially degrade CDK6 over CDK4 in certain cellular contexts.[3] Its selectivity is impressive, with global proteomic analyses showing very few off-target effects other than CDK4 and CDK6.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low CDK6 degradation observed. 1. Suboptimal this compound concentration: The concentration used may be too low to induce degradation or too high and causing a "hook effect".2. Insufficient incubation time: The kinetics of degradation can vary between cell lines.3. Low CRBN expression: this compound-mediated degradation is dependent on the E3 ligase CRBN.4. Inactive compound: Improper storage or handling may have compromised the compound's activity.1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration to identify the ideal incubation time.3. Verify CRBN expression levels in your cell line of interest via Western blot or qPCR.4. Ensure proper storage of this compound at -20°C or -80°C and minimize freeze-thaw cycles.
High variability between replicates. 1. Inconsistent cell seeding density: Cell density can influence cellular response to treatment.2. Pipetting errors: Inaccurate dispensing of this compound or other reagents.3. Uneven cell health: Variations in cell viability across the experiment.1. Ensure a consistent number of cells are seeded in each well or dish.2. Use calibrated pipettes and ensure proper mixing of solutions.3. Monitor cell morphology and viability before and during the experiment.
"Hook effect" observed at high concentrations. Formation of unproductive binary complexes: At excessive concentrations, this compound binds to either CDK6 or CRBN separately, preventing the formation of the productive ternary complex.1. Titrate down the concentration of this compound to a range where the hook effect is not observed.2. The optimal concentration for maximal degradation (Dmax) should be used for subsequent experiments.
Cell toxicity observed at effective degradation concentrations. 1. On-target toxicity: Depletion of CDK6 can lead to cell cycle arrest and apoptosis.2. Off-target effects: Although minimal, off-target effects cannot be entirely ruled out at high concentrations.1. This may be the desired outcome of the treatment. Correlate CDK6 degradation with markers of apoptosis (e.g., cleaved PARP, Annexin V staining).2. Use the lowest effective concentration that achieves significant CDK6 degradation to minimize potential off-target effects.

Quantitative Data

Biochemical Activity of this compound

TargetIC50 (nM)
CDK4/cyclin D10.38[5]
CDK6/cyclin D10.28[5]

Cell Viability IC50 Values of this compound (MS140) in Mantle Cell Lymphoma (MCL) Cell Lines

Cell LineIC50 (nM)Treatment Duration
JeKo1072-96 hours[4]
Mino2572-96 hours[4]
SP533072-96 hours[4]
Z-1385072-96 hours[4]

CDK6 Degradation Data in Various Cancer Cell Lines

Cell LineThis compound (MS140) ConcentrationTreatment DurationObserved CDK6 Degradation
Colo205Increasing concentrations24 hoursDose-dependent degradation[4]
U87MGIncreasing concentrations24 hoursDose-dependent degradation[4]
MCF7Increasing concentrations24 hoursDose-dependent degradation[4]
A3750.3 µM, 1 µM24 hoursDegradation observed[6]
T47D0.3 µM, 1 µM24 hoursDegradation observed[6]

Experimental Protocols

Western Blot for CDK6 Degradation

Objective: To quantify the levels of CDK6 protein following treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CDK6, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-CDK6 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the CDK6 signal to the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the effect of this compound-induced CDK6 degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo® assay: Add the reagent to each well and measure the luminescence.

  • Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To verify the formation of the CDK6-XY028-140-CRBN ternary complex.

Materials:

  • Cell line of interest

  • This compound

  • Non-denaturing lysis buffer

  • Primary antibodies: anti-CDK6, anti-CRBN, and IgG control

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Treatment: Treat cells with the optimal concentration of this compound for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-CDK6 antibody or an IgG control overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads multiple times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blot using an anti-CRBN antibody to detect the co-immunoprecipitated CRBN. The presence of a CRBN band in the CDK6 immunoprecipitate from this compound-treated cells would indicate the formation of the ternary complex.

Visualizations

CDK6_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (Growth Factors) RTK Receptor Tyrosine Kinase (RTK) Mitogenic_Signals->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK6_CyclinD Active CDK6/Cyclin D Complex CyclinD->CDK6_CyclinD CDK6 CDK6 CDK6->CDK6_CyclinD Degradation CDK6 Degradation CDK6->Degradation Rb Rb CDK6_CyclinD->Rb Phosphorylation pRb p-Rb (Inactive) CDK6_CyclinD->pRb E2F E2F Rb->E2F Gene_Transcription Gene Transcription (S-phase entry) E2F->Gene_Transcription Cell_Cycle_Progression Cell Cycle Progression Gene_Transcription->Cell_Cycle_Progression XY028_140 This compound XY028_140->CDK6 CRBN CRBN E3 Ligase XY028_140->CRBN CRBN->Degradation Proteasome Proteasome Degradation->Proteasome via Ubiquitination

Caption: The CDK6 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start: Seed Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat harvest Harvest Cells treat->harvest viability Cell Viability Assay (MTT / CellTiter-Glo) treat->viability coip Co-Immunoprecipitation (CDK6 pull-down, blot for CRBN) treat->coip lysate Prepare Cell Lysate harvest->lysate protein_quant Protein Quantification (BCA Assay) lysate->protein_quant wb Western Blot (CDK6, Loading Control) protein_quant->wb analysis Data Analysis: Determine DC50, Dmax, IC50 wb->analysis viability->analysis coip->analysis end End: Optimized Dosage analysis->end

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Logic start Problem: Low/No CDK6 Degradation check_conc Is concentration optimized? (Dose-response performed) start->check_conc check_time Is incubation time optimized? (Time-course performed) check_conc->check_time Yes optimize_conc Action: Perform dose-response (0.1 nM - 10 µM) check_conc->optimize_conc No check_crbn Is CRBN expressed? check_time->check_crbn Yes optimize_time Action: Perform time-course (2 - 24 hours) check_time->optimize_time No check_compound Is compound active? check_crbn->check_compound Yes verify_crbn Action: Check CRBN levels (Western Blot / qPCR) check_crbn->verify_crbn No new_compound Action: Use fresh compound stock check_compound->new_compound No success Solution: CDK6 Degradation Observed check_compound->success Yes optimize_conc->start optimize_time->start verify_crbn->start new_compound->start

Caption: A logical troubleshooting workflow for suboptimal CDK6 degradation.

References

common issues with XY028-140 stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues related to the stability and storage of XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C and kept desiccated.[1] Under these conditions, the compound is stable for up to 36 months.[1]

Q2: How should I store this compound once it is in solution?

Solutions of this compound should be stored at -20°C for short-term storage, where it is stable for up to 1 month without significant loss of potency.[1] For longer-term storage of solutions, -80°C is recommended, which can extend stability for up to 6 months.[2] It is highly recommended to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to degradation and loss of activity.[1][2]

Q3: What solvents are recommended for dissolving this compound?

For in vitro experiments, this compound is soluble in DMSO.[3] For in vivo studies, a common formulation involves a multi-component solvent system. A typical preparation involves dissolving the compound in 10% DMSO, followed by the addition of 40% PEG300, 5% Tween-80, and finally 45% saline.[2] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component. Sonication may be required to aid dissolution.[2]

Q4: What is the mechanism of action of this compound?

This compound is a heterobifunctional PROTAC. It functions by simultaneously binding to CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[4][5] This proximity induces the ubiquitination of CDK4/6, marking it for degradation by the proteasome.[4][6] The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway, which is critical for cell cycle progression.[4][5]

Troubleshooting Guide

Problem 1: I am observing reduced or no activity of this compound in my experiments.

  • Improper Storage: Verify that the compound has been stored according to the recommendations. Both lyophilized powder and solutions have specific storage temperature and duration limits.[1][2] Exposure to ambient temperatures or repeated freeze-thaw cycles can degrade the compound.

  • Solution Instability: this compound solutions, especially at working concentrations in aqueous media, may have limited stability. It is recommended to prepare fresh solutions for each experiment or use aliquots that have been stored appropriately at -80°C.[2]

  • Precipitation: The compound may precipitate out of solution, especially in aqueous buffers. Visually inspect your solutions for any precipitates. If precipitation is observed, sonication might help to redissolve the compound.[2] Consider the solubility limits in your experimental buffers.

Problem 2: I am seeing inconsistent results between experiments.

  • Inconsistent Aliquoting: Ensure that you are using freshly thawed aliquots for each experiment to avoid variability from freeze-thaw cycles.

  • Pipetting Errors: Due to its high potency, small variations in the concentration of this compound can lead to significant differences in biological effects. Ensure accurate pipetting, especially when preparing serial dilutions.

  • Cellular Factors: The efficacy of PROTACs can be influenced by the cellular levels of the target protein (CDK4/6) and the E3 ligase (CRBN).[7] Variations in cell passage number or culture conditions can alter the expression of these proteins, leading to inconsistent results.

Problem 3: I am observing off-target effects in my experiments.

  • Selectivity Profile: While this compound is designed to be selective for CDK4 and CDK6, like any small molecule, it may have off-target effects, particularly at higher concentrations. A study on a pan-kinase PROTAC showed that different CDK family members could be degraded with varying kinetics.[7][8] It is crucial to perform dose-response experiments to determine the optimal concentration that maximizes on-target activity while minimizing off-target effects.

  • Control Experiments: Include appropriate controls in your experiments, such as a negative control compound that does not bind to CDK4/6 or CRBN, to differentiate between on-target and off-target effects.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureDuration of StabilitySource
Lyophilized Powder-20°C (desiccated)36 months[1]
In Solution-20°C1 month[1]
In Solution-80°C6 months[2]

Mandatory Visualizations

XY028_140_Signaling_Pathway cluster_0 This compound Action cluster_1 Ubiquitin-Proteasome System cluster_2 Cell Cycle Regulation XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex Rb Rb pRb p-Rb CDK4_6->pRb Phosphorylation CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ternary_Complex->CDK4_6 Degradation Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degraded_CDK4_6 Degraded CDK4/6 Proteasome->Degraded_CDK4_6 Cell_Cycle_Arrest Cell Cycle Arrest Degraded_CDK4_6->Cell_Cycle_Arrest E2F E2F Rb->E2F Inhibition Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction cluster_2 SDS-PAGE and Transfer cluster_3 Immunoblotting cluster_4 Detection and Analysis A1 Seed cells and allow to adhere A2 Treat cells with this compound (and controls) for desired time A1->A2 B1 Wash cells with cold PBS A2->B1 B2 Lyse cells in RIPA buffer with protease inhibitors B1->B2 B3 Quantify protein concentration (e.g., BCA assay) B2->B3 C1 Prepare protein samples with Laemmli buffer and heat B3->C1 C2 Load equal protein amounts onto SDS-PAGE gel C1->C2 C3 Run electrophoresis C2->C3 C4 Transfer proteins to PVDF or nitrocellulose membrane C3->C4 D1 Block membrane (e.g., 5% milk or BSA) C4->D1 D2 Incubate with primary antibody (anti-CDK4, anti-CDK6, anti-loading control) D1->D2 D3 Wash membrane D2->D3 D4 Incubate with HRP-conjugated secondary antibody D3->D4 D5 Wash membrane D4->D5 E1 Add ECL substrate D5->E1 E2 Image chemiluminescence E1->E2 E3 Analyze band intensity E2->E3

References

Technical Support Center: Enhancing the Efficacy of XY028-140 in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using XY028-140, a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6).

I. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues that may lead to reduced efficacy of this compound in cell lines.

Issue 1: Suboptimal or No Degradation of CDK4/6

Possible Cause Troubleshooting Steps Expected Outcome
Low or absent Cereblon (CRBN) expression: this compound relies on the E3 ubiquitin ligase Cereblon (CRBN) to mediate the degradation of CDK4/6.[1][2]1. Verify CRBN protein levels: Perform a Western blot to assess CRBN expression in your cell line. 2. Analyze CRBN mRNA levels: Use RT-qPCR to determine if low protein levels are due to transcriptional downregulation. 3. Consider alternative PROTACs: If CRBN expression is confirmed to be low or absent, consider using a PROTAC that utilizes a different E3 ligase, such as VHL.Restoration of CDK4/6 degradation upon confirmation and remediation of CRBN expression issues.
Mutations in CRBN: Mutations in the CRBN gene can impair its function, preventing the formation of a stable complex with this compound and the target proteins.1. Sequence the CRBN gene: Perform Sanger sequencing to identify any mutations in the coding region of the CRBN gene.Identification of specific mutations that may be responsible for resistance.
High thermostability of CDK6: In some resistant cell lines, CDK6 may exist in a highly stable conformation that is resistant to degradation.1. Assess CDK6 stability: While direct measurement can be complex, persistent CDK6 levels despite high concentrations of this compound in CRBN-proficient cells may suggest this mechanism.Understanding that intrinsic properties of the target protein may limit PROTAC efficacy.
Ineffective ternary complex formation: The efficacy of a PROTAC is dependent on the formation of a stable ternary complex between the PROTAC, the target protein (CDK4/6), and the E3 ligase (CRBN).1. Optimize this compound concentration: Perform a dose-response experiment to ensure an optimal concentration is being used, as excess PROTAC can inhibit ternary complex formation (the "hook effect").Identification of the optimal concentration range for maximal degradation.
Drug efflux: Overexpression of multidrug resistance pumps, such as ABCB1, can actively transport PROTACs out of the cell, reducing their intracellular concentration.1. Co-treatment with efflux pump inhibitors: If drug efflux is suspected, treat cells with this compound in the presence of a known efflux pump inhibitor.Increased degradation of CDK4/6 in the presence of the inhibitor would confirm this resistance mechanism.

Issue 2: Lack of Downstream Phenotypic Effects (e.g., no cell cycle arrest)

Possible Cause Troubleshooting Steps Expected Outcome
Dysregulation of downstream signaling pathways: Resistance to CDK4/6 inhibition can occur through the activation of bypass pathways, such as the PI3K/AKT/mTOR pathway, or through the loss of the Retinoblastoma (RB) tumor suppressor protein.1. Assess RB protein status: Perform a Western blot to check for the presence and phosphorylation status of RB. 2. Evaluate bypass pathway activation: Analyze the phosphorylation status of key proteins in pathways like PI3K/AKT/mTOR. 3. Consider combination therapies: If bypass pathways are activated, consider combining this compound with inhibitors of these pathways.Identification of downstream resistance mechanisms and potential synergistic drug combinations.
Cell-type specific dependencies: Some cancer cells may not be primarily dependent on the CDK4/6-RB axis for proliferation.1. Review literature for your cell line: Investigate the known oncogenic drivers and cell cycle dependencies of your specific cell line.Understanding the intrinsic biology of the cell line and its potential insensitivity to CDK4/6 degradation.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a heterobifunctional molecule known as a PROTAC. It functions by simultaneously binding to CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome.[1][2] This leads to a reduction in CDK4/6 protein levels, subsequent dephosphorylation of the Retinoblastoma (RB) protein, and ultimately, cell cycle arrest at the G1 phase.

Q2: My cells are resistant to this compound. What are the most common reasons?

A2: The most common reasons for resistance to CRBN-recruiting PROTACs like this compound are related to the E3 ligase machinery. These include:

  • Low or no expression of CRBN: The cell lacks the necessary E3 ligase component to mediate degradation.

  • Mutations in the CRBN gene: These can prevent the binding of this compound or disrupt the function of the E3 ligase complex.

  • High thermostability of the target protein (CDK6): In some cases, the target protein itself is intrinsically resistant to degradation.

Resistance can also arise from alterations in downstream pathways, such as loss of RB function or activation of bypass signaling cascades.

Q3: How can I confirm that this compound is working as a degrader and not just an inhibitor?

A3: To confirm the degradation mechanism, you can perform the following experiments:

  • Western Blot: Show a dose- and time-dependent decrease in total CDK4 and CDK6 protein levels, not just a change in their phosphorylation status.

  • RT-qPCR: Demonstrate that the mRNA levels of CDK4 and CDK6 are not significantly changed after treatment. This indicates that the reduction in protein is not due to transcriptional repression.

  • Proteasome Inhibition: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG-132 or bortezomib). If this compound is a degrader, inhibition of the proteasome should rescue the degradation of CDK4/6.

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.

Q5: Can I use this compound in combination with other drugs?

A5: Yes, combination therapies can be a powerful strategy to overcome resistance. Based on the identified resistance mechanism, you could consider combining this compound with:

  • PI3K/AKT/mTOR inhibitors: If resistance is driven by the activation of this bypass pathway.

  • Other cell cycle inhibitors: To target alternative cell cycle checkpoints.

  • Chemotherapeutic agents: To induce synergistic cancer cell killing.

III. Data Presentation

The following tables provide illustrative quantitative data on the performance of this compound in sensitive versus resistant cell lines. Note: These values are representative and may vary depending on the specific cell line and experimental conditions.

Table 1: Proliferation Inhibition (IC50) of this compound

Cell LineCRBN StatusCDK6 StabilityIC50 (nM)
Sensitive Cell Line AWild-TypeNormal10
Resistant Cell Line BKnockout/LowNormal>1000
Resistant Cell Line CWild-TypeHigh500

Table 2: Protein Degradation (DC50) of this compound

Target ProteinCell LineCRBN StatusDC50 (nM)
CDK4Sensitive Cell Line AWild-Type5
CDK4Resistant Cell Line BKnockout/Low>500
CDK6Sensitive Cell Line AWild-Type8
CDK6Resistant Cell Line BKnockout/Low>500

IV. Experimental Protocols

Protocol 1: Western Blot for CDK4, CDK6, and CRBN

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate briefly to shear DNA and centrifuge to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C with gentle agitation.

      • Anti-CDK4: 1:1000 dilution

      • Anti-CDK6: 1:1000 dilution

      • Anti-CRBN: 1:1000 dilution

      • Anti-GAPDH or β-Actin (loading control): 1:5000 dilution

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: RT-qPCR for CDK4 and CDK6 mRNA Levels

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells using a commercial kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and the following primers (10 µM):

      • CDK4 Forward: 5'-CCATCAGCACAGTTCGTGAGGT-3'

      • CDK4 Reverse: 5'-TCAGTTCGGGATGTGGCACAGA-3'

      • CDK6 Forward: 5'-CTGAATGCTCTTGCTCCTTT-3'

      • CDK6 Reverse: 5'-AAAGTTTTGGTGGTCCTTGA-3'

      • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

      • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Data Analysis:

    • Run the qPCR on a real-time PCR system.

    • Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH).

Protocol 3: Sanger Sequencing of the CRBN Gene

  • Genomic DNA Extraction:

    • Extract genomic DNA from the cell line of interest using a commercial kit.

  • PCR Amplification:

    • Design primers to amplify the coding sequence of the CRBN gene in overlapping fragments. Ensure primers have a melting temperature of 55-65°C and a GC content of 40-60%.

    • Perform PCR to amplify the CRBN gene fragments.

  • PCR Product Purification and Sequencing:

    • Purify the PCR products to remove primers and dNTPs.

    • Send the purified PCR products and corresponding sequencing primers for Sanger sequencing.

  • Sequence Analysis:

    • Align the sequencing results with the reference sequence of the human CRBN gene (NCBI Reference Sequence: NM_016302.4) to identify any mutations.

V. Mandatory Visualizations

Signaling_Pathway XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex pRB pRB CDK4_6->pRB Phosphorylates CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation CDK4/6 Degradation Proteasome->Degradation Degradation->CDK4_6 Reduces levels RB RB pRB->RB Dephosphorylation E2F E2F RB->E2F Sequesters Cell_Cycle_Arrest G1 Arrest RB->Cell_Cycle_Arrest Promotes Cell_Cycle_Progression G1/S Progression E2F->Cell_Cycle_Progression Drives

Caption: Mechanism of action of this compound leading to cell cycle arrest.

Troubleshooting_Workflow Start Start: Reduced this compound Efficacy Check_Degradation Is CDK4/6 Degradation Occurring? Start->Check_Degradation Check_CRBN Check CRBN Expression (Western Blot, RT-qPCR) Check_Degradation->Check_CRBN No Check_Downstream Check Downstream Pathways (RB, PI3K/AKT) Check_Degradation->Check_Downstream Yes Sequence_CRBN Sequence CRBN Gene (Sanger Sequencing) Check_CRBN->Sequence_CRBN Optimize_Conc Optimize this compound Concentration Check_CRBN->Optimize_Conc CRBN_Low CRBN Low/Absent Check_CRBN->CRBN_Low CRBN_Mutated CRBN Mutated Sequence_CRBN->CRBN_Mutated Hook_Effect Hook Effect/ Suboptimal Dose Optimize_Conc->Hook_Effect Bypass_Active Bypass Pathway Activated/ RB Loss Check_Downstream->Bypass_Active Solution1 Consider VHL-based PROTAC CRBN_Low->Solution1 CRBN_Mutated->Solution1 Solution3 Adjust Concentration Hook_Effect->Solution3 Solution2 Consider Combination Therapy Bypass_Active->Solution2

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Minimizing XY028-140-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize XY028-140-induced cytotoxicity in normal cells during pre-clinical experiments.

Introduction to this compound

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2][3] By hijacking the ubiquitin-proteasome system, this compound targets CDK4/6 for degradation, leading to cell cycle arrest and inhibition of tumor cell proliferation.[4][5] While highly effective against cancer cells that are dependent on the CDK4/6 pathway for their growth, ensuring the selectivity of such potent molecules and minimizing effects on healthy, normal cells is a critical aspect of pre-clinical research.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a heterobifunctional molecule. One end binds to CDK4 or CDK6, and the other end binds to an E3 ubiquitin ligase called Cereblon.[3][4] This proximity induces the ubiquitination of CDK4/6, marking it for degradation by the proteasome.[1] The degradation of CDK4/6 leads to the dephosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the G1-S phase transition of the cell cycle, thereby inhibiting cell proliferation.[1][3]

Q2: Why does this compound show selectivity for cancer cells over normal cells?

A2: The selectivity of this compound is largely attributed to the differential reliance of cancer cells on the CDK4/6 pathway. Many cancers exhibit dysregulation of the G1-S checkpoint, often through overexpression of Cyclin D or loss of CDK inhibitors like p16INK4a, making them highly dependent on CDK4/6 activity for proliferation.[8] Normal cells, in contrast, have intact cell cycle checkpoints and are less reliant on continuous CDK4/6 activity, providing a therapeutic window.[8]

Q3: What are the potential off-target effects of this compound on normal cells?

A3: While designed to be selective, high concentrations or prolonged exposure to this compound may lead to cytotoxicity in normal proliferating cells. This is because normal cells also require CDK4/6 for cell division, albeit to a lesser extent than cancer cells. Off-target effects could manifest as reduced viability, apoptosis, or cell cycle arrest in normal cell populations. The pomalidomide-based Cereblon ligand in some PROTACs can also have independent off-target effects on the degradation of other zinc-finger proteins.[2]

Q4: How can I assess this compound-induced cytotoxicity in my cell cultures?

A4: Several assays can be used to quantify cytotoxicity. The most common include:

  • MTT or WST-1 Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Troubleshooting Guide: Minimizing Cytotoxicity in Normal Cells

This guide provides strategies to reduce the cytotoxic effects of this compound on normal cells in your experiments.

Issue 1: High Cytotoxicity Observed in Normal Cell Lines

Potential Cause: The concentration of this compound used may be too high for the specific normal cell line, or the incubation time may be too long.

Solutions:

  • Dose-Response and Time-Course Experiments:

    • Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations on both your cancer and normal cell lines to determine the therapeutic window. Also, conduct a time-course experiment to identify the optimal incubation period that maximizes cancer cell killing while minimizing normal cell toxicity.

    • Rationale: This will help you identify a concentration and duration of treatment that is selectively cytotoxic to cancer cells.

  • Induce Reversible G1 Cell Cycle Arrest in Normal Cells:

    • Recommendation: Prior to treating with this compound, synchronize your normal cells in the G1 phase of the cell cycle. This can be achieved through methods like serum starvation or contact inhibition.[9][10][11]

    • Rationale: Cells in G1 are less susceptible to the effects of agents that target cell proliferation.[12][13] Since many cancer cells have a defective G1 checkpoint, they will continue to proliferate and remain sensitive to this compound.[10][14] The CDK4/6 inhibitor Trilaciclib is used clinically for myelopreservation based on this principle of inducing transient G1 arrest in hematopoietic stem and progenitor cells.[12][13][14][15][16]

Issue 2: Inconsistent Results Between Experiments

Potential Cause: Variability in cell health, passage number, or experimental conditions can lead to inconsistent cytotoxicity results.

Solutions:

  • Standardize Cell Culture Conditions:

    • Recommendation: Use cells with a consistent and low passage number. Ensure that the confluency of the cells is consistent at the time of treatment.

    • Rationale: Cell characteristics can change with high passage numbers, and cell density can affect proliferation rates and drug sensitivity.

  • Vehicle Control:

    • Recommendation: Always include a vehicle-only control (e.g., DMSO at the same final concentration used to dissolve this compound) to account for any solvent-induced toxicity.

    • Rationale: The solvent used to dissolve this compound may have its own cytotoxic effects, which need to be distinguished from the effects of the compound itself.

Issue 3: Difficulty in Interpreting Cytotoxicity Data

Potential Cause: The chosen cytotoxicity assay may not be optimal for the experimental question, or the data analysis may not be appropriate.

Solutions:

  • Use Multiple Cytotoxicity Assays:

    • Recommendation: Corroborate findings from a viability assay (e.g., MTT) with an apoptosis-specific assay (e.g., Annexin V/PI staining) to gain a more comprehensive understanding of the mechanism of cell death.

    • Rationale: Different assays measure different aspects of cell death. Combining methods provides a more robust assessment of cytotoxicity.

  • Calculate the Selectivity Index:

    • Recommendation: Calculate the selectivity index (SI) to quantify the differential cytotoxicity of this compound. The SI is the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line.

    • Rationale: A higher SI value indicates greater selectivity of the compound for cancer cells over normal cells.[17]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Cancer vs. Normal Cell Lines

Cell LineCell TypeIC50 (nM)
Cancer Cell Lines
MCF-7Breast Cancer50
HCT116Colon Cancer75
A549Lung Cancer120
Normal Cell Lines
hTERT-RPE-1Retinal Pigment Epithelial>1000
BJForeskin Fibroblast>1000

Note: These are example values for illustrative purposes. Actual IC50 values should be determined experimentally for the cell lines used in your research.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Inducing Reversible G1 Arrest in Normal Cells via Serum Starvation

Objective: To synchronize normal cells in the G1 phase of the cell cycle to protect them from this compound-induced cytotoxicity.

Materials:

  • Normal cell line (e.g., fibroblasts)

  • Complete culture medium

  • Serum-free culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometry reagents for cell cycle analysis (e.g., propidium iodide)

Procedure:

  • Cell Seeding: Seed normal cells in complete culture medium and allow them to attach and grow to about 50-60% confluency.

  • Serum Starvation: Wash the cells twice with sterile PBS. Replace the complete medium with serum-free medium.[9]

  • Incubation: Incubate the cells in serum-free medium for 24-48 hours. The optimal duration should be determined for each cell line.[9][18][19][20]

  • Treatment: After the starvation period, replace the serum-free medium with a medium containing a low concentration of serum (e.g., 0.5%) and the desired concentration of this compound. For comparison, treat a parallel culture of asynchronously growing cancer cells with the same concentration of this compound.

  • Assessment of Cytotoxicity: After the desired treatment duration, assess cell viability in both the synchronized normal cells and the cancer cells using an appropriate cytotoxicity assay (e.g., MTT or Annexin V/PI staining).

  • Verification of G1 Arrest (Optional): To confirm G1 arrest, a separate set of cells can be harvested after serum starvation, stained with propidium iodide, and analyzed by flow cytometry to determine the cell cycle distribution.[21]

Visualizations

XY028_140_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery cluster_2 Outcome XY028_140 This compound Linker Linker CDK4_6 CDK4/6 XY028_140->CDK4_6 Binds to E3_Ligase E3 Ubiquitin Ligase (Cereblon) XY028_140->E3_Ligase Recruits CDK4_6_ligand CDK4/6 Ligand CDK4_6_ligand->Linker E3_ligand E3 Ligase Ligand (Cereblon) E3_ligand->Linker Degradation CDK4/6 Degradation CDK4_6->Degradation Ubiquitination & Targeting E3_Ligase->Degradation Proteasome Proteasome Degradation->Proteasome Mediated by CellCycleArrest G1 Cell Cycle Arrest Degradation->CellCycleArrest

Caption: Mechanism of action of this compound.

Experimental_Workflow_Cytotoxicity_Assay start Start seed_cells Seed Normal and Cancer Cells start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end Protective_Strategy_Workflow start Start seed_normal_cells Seed Normal Cells start->seed_normal_cells induce_arrest Induce G1 Arrest (e.g., Serum Starvation) seed_normal_cells->induce_arrest treat_with_XY028 Treat with this compound induce_arrest->treat_with_XY028 assess_cytotoxicity Assess Cytotoxicity treat_with_XY028->assess_cytotoxicity compare Compare with Asynchronously Growing Treated Cells assess_cytotoxicity->compare end End compare->end

References

Technical Support Center: Refining Western Blot Protocols for Detecting XY028-140-Mediated Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for successfully detecting the degradation of a target protein (referred to here as "Target-X") mediated by the hypothetical PROTAC molecule XY028-140.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Proteolysis-Targeting Chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to your protein of interest, Target-X, and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the ubiquitination of Target-X, marking it for degradation by the 26S proteasome.

Q2: What are the essential controls for a Western blot experiment detecting protein degradation?

A2: A well-controlled experiment is critical. The following controls are essential:

  • Vehicle Control (e.g., DMSO): To establish the baseline level of Target-X expression.

  • Positive Control: A known degrader for your E3 ligase or a different target to ensure the cellular degradation machinery is active.

  • Negative Control: A structurally similar but inactive version of this compound, if available.

  • Proteasome Inhibitor Control (e.g., MG132, Bortezomib): To confirm that the degradation is proteasome-dependent. Pre-treating cells with a proteasome inhibitor should "rescue" the degradation of Target-X.

  • Loading Control: An abundant and stable protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across all lanes.

Q3: How do I choose the right antibody for detecting Target-X?

A3: Antibody selection is crucial. Look for an antibody that is:

  • Validated for Western Blot: Check the manufacturer's datasheet.

  • Specific to Target-X: Look for validation data, such as knockout/knockdown cell lysates, showing a loss of signal.

  • High Affinity: A high-affinity antibody will provide a stronger signal, which is important when detecting a decrease in protein levels.

Troubleshooting Guide

This section addresses common issues encountered when performing Western blots for protein degradation.

Problem Potential Cause(s) Recommended Solution(s)
No degradation of Target-X observed. 1. This compound is inactive or used at a suboptimal concentration. 2. Incubation time is too short. 3. The target protein has a very long half-life. 4. The chosen cell line lacks the necessary E3 ligase.1. Perform a dose-response experiment (e.g., 1 nM to 10 µM). 2. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). 3. Increase the incubation time. 4. Confirm the expression of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line via Western blot or transcriptomics data.
High background on the blot. 1. Antibody concentration is too high. 2. Blocking was insufficient. 3. Washing steps were inadequate. 4. The membrane was allowed to dry out.1. Titrate the primary and secondary antibody concentrations. 2. Increase blocking time (e.g., to 2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk). 3. Increase the number and duration of wash steps (e.g., 3 x 10 minutes in TBST). 4. Ensure the membrane remains submerged in buffer at all times.
Weak or no signal for Target-X. 1. Insufficient protein loaded. 2. Poor protein transfer from gel to membrane. 3. Primary antibody is not effective. 4. Over-stripping of the membrane.1. Load a higher amount of total protein (e.g., 30-50 µg). 2. Verify transfer efficiency using Ponceau S staining. Optimize transfer time or voltage. 3. Test a different primary antibody from a reputable supplier. 4. If re-probing, be aware that stripping can remove some of the transferred protein.
Degradation is observed, but the proteasome inhibitor does not rescue the protein. 1. The degradation is not proteasome-mediated (lysosomal or other pathways). 2. The proteasome inhibitor was not active or used at too low a concentration.1. Investigate other degradation pathways using inhibitors like Bafilomycin A1 (for lysosomal pathway). 2. Confirm the activity of your proteasome inhibitor stock. A common positive control is to look for the accumulation of poly-ubiquitinated proteins.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for a typical experiment to assess this compound-mediated degradation of Target-X.

1. Cell Culture and Treatment

  • Seed cells (e.g., HeLa or HEK293T) in 6-well plates and grow to 70-80% confluency.

  • For proteasome inhibitor control, pre-treat cells with 10 µM MG132 for 2 hours.

  • Treat cells with varying concentrations of this compound (and vehicle control) for the desired time period (e.g., 8 hours).

2. Cell Lysis and Protein Quantification

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer

  • Normalize protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer.

  • Denature samples by heating at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Run the gel until the dye front reaches the bottom.

  • Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm transfer efficiency with Ponceau S stain.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Target-X (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane 3 times for 5 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane 3 times for 10 minutes each with TBST.

5. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Perform densitometry analysis using software like ImageJ to quantify band intensities. Normalize the intensity of the Target-X band to the corresponding loading control band.

Recommended Antibody Dilutions
Antibody Supplier Cat. No. Recommended Dilution
Anti-Target-X (Example)(Example)1:1000
Anti-GAPDH (Example)(Example)1:5000
Anti-β-actin (Example)(Example)1:5000
Anti-Vinculin (Example)(Example)1:2000
Anti-Rabbit IgG (HRP) (Example)(Example)1:2000 - 1:10000
Anti-Mouse IgG (HRP) (Example)(Example)1:2000 - 1:10000

Note: These are starting recommendations. Optimal dilutions should be determined empirically.

Visualizations

Signaling and Experimental Pathways

PROTAC_Mechanism cluster_cell Cellular Environment protac This compound (PROTAC) target Target-X protac->target e3_ligase E3 Ligase (e.g., CRBN) protac->e3_ligase Binds proteasome 26S Proteasome target->proteasome Recognition & Degradation ternary_complex ub Ubiquitin (Ub) ub->ternary_complex degraded_peptides Degraded Peptides proteasome->degraded_peptides ternary_complex->target Poly-ubiquitination

Caption: Mechanism of this compound (PROTAC)-mediated degradation of Target-X.

Western_Blot_Workflow step1 1. Cell Treatment (this compound, Controls) step2 2. Cell Lysis & Protein Quantification step1->step2 step3 3. SDS-PAGE step2->step3 step4 4. Protein Transfer (to PVDF/NC Membrane) step3->step4 step5 5. Blocking step4->step5 step6 6. Primary Antibody Incubation (Anti-Target-X) step5->step6 step7 7. Secondary Antibody Incubation (HRP-conjugated) step6->step7 step8 8. ECL Detection step7->step8 step9 9. Data Analysis (Densitometry) step8->step9

Caption: Experimental workflow for Western blot analysis of protein degradation.

Technical Support Center: Overcoming Challenges in Long-Term XY028-140 Treatment of Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term cellular treatment with XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional small molecule, specifically a PROTAC, designed to selectively target CDK4 and CDK6 for degradation. It functions by simultaneously binding to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome.[][2][3][4][5][6] The degradation of CDK4/6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor, leading to cell cycle arrest in the G1 phase.[2][3][4][7]

Q2: What are the recommended concentrations of this compound for cell culture experiments?

A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, published studies have used concentrations ranging from 0.03 µM to 3 µM.[][8] For initial experiments, a dose-response curve is recommended to determine the IC50 for growth inhibition and the DC50 for CDK4/6 degradation in your specific cell line.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For in vitro experiments, it is recommended to dissolve it in DMSO to create a stock solution. The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: How stable is this compound in cell culture medium?

II. Troubleshooting Guide

This guide addresses common issues encountered during the long-term treatment of cells with this compound.

Problem 1: Decreased Efficacy or Acquired Resistance

Symptoms:

  • Initial growth inhibition is observed, but cells resume proliferation after prolonged treatment.

  • The IC50 value for this compound increases significantly over time.

  • Reduced degradation of CDK4/6 is observed by Western blot.

Potential Causes and Solutions:

Potential CauseSuggested Action
Upregulation of CDK6 Acquired resistance to CDK4/6 inhibitors can be driven by the amplification and overexpression of CDK6.[9] Solution: Monitor CDK6 protein levels by Western blot. Consider combination therapies with agents targeting downstream pathways.
Altered CDK6 Conformation Resistance can be associated with a conformational change in CDK6 (from a "sensitive" CDK6-S state to a "resistant" CDK6-R state), which may be influenced by its interaction with the HSP90/CDC37 chaperone complex. This can lead to weaker binding of the PROTAC.[2][10] Solution: Evaluate the interaction of CDK6 with HSP90/CDC37 by co-immunoprecipitation. The use of HSP90 inhibitors could potentially resensitize cells to this compound.
Loss or Mutation of Rb Loss-of-function mutations in the Retinoblastoma (Rb) gene can lead to resistance as the cell cycle is no longer dependent on CDK4/6-mediated Rb phosphorylation.[11][12] Solution: Sequence the RB1 gene in resistant clones to check for mutations. Cell lines with Rb loss will be intrinsically resistant.
Upregulation of Cyclin E Overexpression of Cyclin E can drive the cell cycle through CDK2, bypassing the need for CDK4/6 activity.[6] Solution: Assess Cyclin E protein levels. A combination with a CDK2 inhibitor may overcome this resistance mechanism.
Downregulation of Cereblon (CRBN) As this compound relies on CRBN for its activity, downregulation or mutation of CRBN can lead to resistance. Solution: Monitor CRBN protein levels. Ensure your cell line expresses sufficient levels of CRBN.

Experimental Workflow for Investigating Resistance:

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Molecular Analysis cluster_3 Functional Assays start Decreased this compound Efficacy check_compound Confirm Compound Integrity start->check_compound check_culture Check for Contamination start->check_culture wb_cdk Western Blot: CDK4, CDK6, pRb, Cyclin E, CRBN check_compound->wb_cdk If compound is OK check_culture->wb_cdk If culture is clean seq_rb Sequence RB1 Gene wb_cdk->seq_rb If CDK6 is upregulated co_ip Co-IP: CDK6 & HSP90/CDC37 wb_cdk->co_ip If pRb is present ic50_shift Determine IC50 Shift wb_cdk->ic50_shift If Cyclin E is high combo_therapy Test Combination Therapies seq_rb->combo_therapy If RB1 is mutated co_ip->combo_therapy If interaction changes ic50_shift->combo_therapy

Caption: Troubleshooting workflow for decreased this compound efficacy.

Problem 2: Cellular Toxicity

Symptoms:

  • Increased cell death, even at concentrations that were previously well-tolerated.

  • Changes in cell morphology, such as rounding, detachment, or vacuolization.

  • Reduced proliferation rate beyond the expected G1 arrest.

Potential Causes and Solutions:

Potential CauseSuggested Action
Off-Target Effects Although designed to be selective, long-term exposure to high concentrations of any small molecule can lead to off-target effects. Solution: Perform a dose-titration to find the lowest effective concentration that maintains CDK4/6 degradation. Consider performing proteomic analysis to identify potential off-target proteins that are degraded.
Cellular Stress Response Chronic inhibition of a key cellular process can induce a sustained stress response, which may eventually lead to apoptosis.[13][14] Solution: Monitor markers of cellular stress such as the expression of ATF4 (a marker of the integrated stress response) or the phosphorylation of H2AX (a marker of DNA damage).[2][3]
Accumulation of the Compound Inadequate media changes can lead to the accumulation of the compound or its metabolites, potentially causing toxicity. Solution: Ensure a regular media refreshment schedule (e.g., every 48-72 hours) with fresh this compound.

Signaling Pathway for Cellular Stress Response:

G XY028_140 Long-Term this compound Treatment CDK4_6_Inhibition Sustained CDK4/6 Degradation XY028_140->CDK4_6_Inhibition Cell_Cycle_Arrest Prolonged G1 Arrest CDK4_6_Inhibition->Cell_Cycle_Arrest Replication_Stress Replication Stress Cell_Cycle_Arrest->Replication_Stress DNA_Damage DNA Damage (γH2AX) Replication_Stress->DNA_Damage ISR Integrated Stress Response (ATF4) Replication_Stress->ISR p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis ISR->Apoptosis

Caption: Potential cellular stress pathways activated by long-term this compound.

III. Experimental Protocols

Protocol 1: Establishing Long-Term Continuous this compound Treatment
  • Cell Seeding: Plate cells at a low density to allow for extended periods of growth without reaching confluency.

  • Initial Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration.

  • Media Changes: Replace the medium with fresh this compound-containing medium every 2-3 days. This is crucial to maintain a consistent drug concentration and replenish nutrients.

  • Cell Passaging: When the cells reach 70-80% confluency, passage them as you normally would. Re-plate the cells in fresh medium containing this compound.

  • Monitoring: Regularly monitor the cells for changes in morphology, proliferation rate, and viability.

  • Freezing Stocks: At various time points during the long-term culture, it is advisable to freeze down vials of cells as a backup and for later analysis.

Protocol 2: Monitoring for Acquired Resistance
  • Establish a Baseline: Before starting the long-term treatment, determine the initial IC50 of this compound for your cell line using a standard cell viability assay (e.g., CellTiter-Glo®, MTT).

  • Periodic IC50 Determination: Every 2-4 weeks, take a sample of the cells from the long-term culture and perform a new IC50 determination.

  • Protein Level Analysis: At the same time points, lyse a sample of the cells and perform a Western blot to assess the levels of CDK4, CDK6, phospho-Rb, and total Rb. A decrease in the degradation of CDK4/6 or a reappearance of phospho-Rb can indicate resistance.

  • Data Analysis: Plot the IC50 values over time to track the development of resistance. A significant and consistent increase in the IC50 is indicative of acquired resistance.

IV. Quantitative Data Summary

ParameterValueCell Line(s)Reference
IC50 (Growth Inhibition) Varies by cell line. For example, in some breast cancer cell lines, potent inhibition is seen at <25nM.MCF7, T47D, ZR751[11]
DC50 (Degradation) 1-100 nM for up to 85% degradation of CDK4 and CDK6.MDA-MB-231[11]
pRb IC50 <30 nMMDA-MB-231[11]
Long-term Treatment Duration Up to 11 days has been reported in proliferation assays.T47D[8]

Note: The provided quantitative data is from relatively short-term experiments. Long-term continuous exposure may lead to changes in these values. It is essential to empirically determine these parameters for your specific experimental setup.

References

Technical Support Center: Enhancing Cellular Delivery of XY028-140

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the cellular delivery of the PROTAC molecule XY028-140.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6). It functions by linking CDK4/6 to the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[1][2][3][4][5][6][7][8] Due to its bifunctional nature, this compound is a relatively large molecule with a high molecular weight, which can present challenges for efficient cellular uptake.[2][9][10]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C39H40N10O7[6][7]
Molecular Weight 760.80 g/mol [6][7]
Appearance Solid[6]
Solubility Soluble in DMSO[6][7]

Q2: What are the primary challenges in delivering this compound into cells?

The main obstacles to efficient intracellular delivery of this compound, and PROTACs in general, are their:

  • High Molecular Weight: PROTACs are significantly larger than traditional small molecule drugs, which can hinder their ability to passively diffuse across the cell membrane.[2][9][10]

  • Complex Physicochemical Properties: The combination of two ligands and a linker often results in a molecule with a large polar surface area and a high number of rotatable bonds, which are not ideal for cell permeability.[9]

  • Poor Aqueous Solubility: Many PROTACs, including those with hydrophobic moieties, exhibit low solubility in aqueous solutions, which can lead to precipitation in cell culture media and limit the effective concentration that reaches the cells.[2][9][10]

Q3: What are the general strategies to enhance the cellular uptake of this compound?

Several strategies can be employed to improve the intracellular concentration of this compound:

  • Formulation Development: Utilizing drug delivery systems can significantly enhance the solubility and permeability of PROTACs.[2][9][10]

  • Optimization of Experimental Conditions: Adjusting parameters in your cell-based assays can improve the effective concentration of the compound.

  • Chemical Modification (for medicinal chemists): While beyond the scope of this guide for end-users, it's worth noting that medicinal chemistry efforts focus on optimizing linker length and composition to improve permeability.[11]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during your experiments with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no degradation of CDK4/6 observed. Poor cell permeability of this compound. 1. Optimize Formulation: Prepare this compound in a formulation designed to enhance solubility and delivery. (See Formulation Strategies section). 2. Increase Incubation Time: Extend the treatment duration to allow for more time for the compound to enter the cells. Conduct a time-course experiment to determine the optimal incubation period.[12] 3. Increase Concentration: While being mindful of potential off-target effects and the "hook effect," a higher concentration may be necessary to achieve a sufficient intracellular level.
Compound precipitation in cell culture media. 1. Use of Co-solvents: Ensure the final concentration of DMSO in the media is low (typically ≤ 0.5%) and that the stock solution is thoroughly mixed upon dilution.[12] 2. Formulation with Solubilizing Excipients: Employ excipients such as cyclodextrins or polymers to improve solubility. (See Formulation Strategies section).[10][13] 3. Visual Inspection: Always visually inspect the media for any signs of precipitation after adding the compound.
Low expression of Cereblon (the E3 ligase). 1. Cell Line Selection: Choose a cell line known to have adequate expression of Cereblon (CRBN). You can verify expression levels by Western blot or refer to cell line databases.[12]
Inconsistent results between experiments. Variability in compound preparation. 1. Fresh Stock Solutions: Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment to avoid degradation or precipitation due to moisture.[12] 2. Consistent Dilution: Follow a standardized and careful serial dilution protocol.
Variability in cell culture conditions. 1. Consistent Cell Density: Seed cells at a consistent density for all experiments, as confluency can impact cellular uptake and drug response.[12] 2. Low Passage Number: Use cells with a low passage number to ensure consistent cellular physiology.
High background or off-target effects observed. Excessive concentration of this compound. 1. Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration range that induces target degradation without causing significant toxicity. 2. Hook Effect: Be aware of the "hook effect," where very high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the desired ternary complex, thus reducing degradation efficiency.[10]

Formulation Strategies for Enhanced Delivery

Improving the formulation of this compound is a key strategy to overcome its delivery challenges. Here are some approaches that can be explored in a research setting:

Formulation StrategyDescriptionKey Advantages
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous state.[10][13]Increases the dissolution rate and apparent solubility of the compound.[10][13]
Lipid-Based Formulations (e.g., Liposomes, Nanoemulsions) This compound is encapsulated within lipid-based carriers.[2][9][10]Can improve solubility, protect the compound from degradation, and facilitate cellular uptake.[2][9][10]
Polymeric Micelles The compound is encapsulated within the hydrophobic core of self-assembling block copolymer micelles.[2][9][10]Enhances solubility and can provide sustained release.[2][9][10]
Use of Solubilizing Excipients Incorporating excipients like cyclodextrins or surfactants into the formulation.Can directly increase the solubility of the compound in aqueous media.

Table of Common Pharmaceutical Excipients for Formulation Development

Excipient CategoryExamplesPrimary Function(s)
Polymers (for ASDs) HPMCAS, Eudragit®, Soluplus®Stabilize the amorphous form of the drug, prevent recrystallization.[10][13]
Lipids (for lipid-based formulations) Phospholipids (e.g., lecithin), CholesterolForm the structure of liposomes and nanoparticles.
Surfactants/Emulsifiers Tween® 80, PoloxamersImprove wetting and emulsification, stabilize nanoformulations.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with the drug to increase solubility.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound.[14][15][16][17]

Materials:

  • PAMPA plate sandwich (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)[18]

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[18]

  • Coat Donor Plate: Gently add 5 µL of the artificial membrane solution to the filter of each well in the donor plate.[18]

  • Prepare Donor Solutions: Dilute the this compound stock solution and control compounds to the desired final concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be low (e.g., 0.5%).[16]

  • Start the Assay: Add 150 µL of the donor solutions to the donor plate wells. Carefully place the donor plate on top of the acceptor plate to form the "sandwich."[18]

  • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 5 hours).[14][15]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[16]

  • Calculate Apparent Permeability (Papp): Use the following formula to calculate the apparent permeability coefficient.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and to study drug transport mechanisms.[1][3][5][19][20]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 20% FBS)[21]

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • This compound stock solution

  • Control compounds

  • TEER (Transepithelial Electrical Resistance) meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[20]

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 cell monolayers. Only use monolayers with TEER values above a certain threshold (e.g., ≥ 200 Ω·cm²), indicating good integrity.[1]

  • Prepare Dosing Solution: Dilute this compound to the final concentration in transport buffer.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A) for Efflux Assessment:

    • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Collect samples from the apical chamber at specified time points.

  • Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[20]

Protocol 3: Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a general procedure for measuring the intracellular concentration of this compound.

Materials:

  • Cultured cells of interest

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Internal standard (for LC-MS/MS)

  • Acetonitrile (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting and Washing:

    • Aspirate the media and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.

    • Harvest the cells (e.g., by trypsinization followed by centrifugation).

  • Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).

  • Protein Precipitation: Add ice-cold acetonitrile containing an internal standard to the cell lysate to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Sample Analysis: Collect the supernatant and analyze the concentration of this compound using a validated LC-MS/MS method.[8][22][23][24]

  • Data Normalization: Normalize the quantified amount of this compound to the protein concentration or cell number of the sample to determine the intracellular concentration.

Visualizations

XY028_140_Mechanism cluster_cell Cell XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-Cereblon) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex Cereblon Cereblon (E3 Ligase) Cereblon->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Ub_CDK4_6 Ubiquitinated CDK4/6 Ubiquitination->Ub_CDK4_6 results in Proteasome Proteasome Ub_CDK4_6->Proteasome targeted to Degradation Degradation Proteasome->Degradation leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Low Cellular Activity of this compound formulation Step 1: Optimize Formulation (e.g., ASD, Liposomes) start->formulation permeability_assay Step 2: Assess Permeability (PAMPA / Caco-2) formulation->permeability_assay intracellular_conc Step 3: Measure Intracellular Concentration (LC-MS/MS) permeability_assay->intracellular_conc degradation_assay Step 4: Evaluate CDK4/6 Degradation (Western Blot) intracellular_conc->degradation_assay end End: Enhanced Cellular Delivery and Activity degradation_assay->end

Caption: Experimental workflow for enhancing cellular delivery.

Troubleshooting_Flowchart start Low CDK4/6 Degradation check_precipitation Is the compound precipitating in the media? start->check_precipitation improve_solubility Improve Solubility: - Use co-solvents - Test different formulations check_precipitation->improve_solubility Yes check_permeability Is cell permeability low? check_precipitation->check_permeability No yes_precip Yes no_precip No improve_solubility->check_permeability enhance_delivery Enhance Delivery: - Use formulation strategies - Increase incubation time/concentration check_permeability->enhance_delivery Yes check_e3_ligase Is E3 ligase expression sufficient? check_permeability->check_e3_ligase No yes_perm Yes no_perm No enhance_delivery->check_e3_ligase change_cell_line Select a cell line with higher Cereblon expression check_e3_ligase->change_cell_line No further_optimization Further assay optimization needed check_e3_ligase->further_optimization Yes yes_e3 Yes no_e3 No change_cell_line->further_optimization

Caption: Troubleshooting flowchart for delivery issues.

References

adjusting experimental conditions for reproducible XY028-140 results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for XY028-140. This resource provides troubleshooting guides and frequently asked questions to help you achieve reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in DMSO at a stock concentration of 10 mM. For long-term storage, we recommend aliquoting the DMSO stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at -20°C.

Q2: I am observing high variability in my IC50 values for this compound in cell viability assays. What could be the cause?

A2: Variability in IC50 values can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common issues include inconsistent cell seeding density, variability in drug preparation, and the metabolic state of the cells.

Q3: Does this compound exhibit off-target effects?

A3: While this compound is a potent inhibitor of its primary target, high concentrations may lead to off-target effects. We recommend performing a dose-response curve to determine the optimal concentration range for your specific cell line and assay. If off-target effects are suspected, consider using a structurally distinct inhibitor of the same target as a control.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Description: Significant well-to-well or experiment-to-experiment variability in the half-maximal inhibitory concentration (IC50) of this compound.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding cells in the central wells of the plate to avoid edge effects.
Drug Dilution Inaccuracy Prepare fresh serial dilutions of this compound for each experiment from a frozen stock. Vortex thoroughly after each dilution step.
Cell Line Health Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment.
Assay Incubation Time Optimize the incubation time with this compound. A 72-hour incubation is a good starting point, but this may need to be adjusted based on the cell doubling time.
Issue 2: Low Potency or No Effect Observed

Description: this compound does not inhibit cell viability or the downstream signaling pathway at expected concentrations.

Potential Cause Recommended Solution
Compound Degradation Ensure proper storage of this compound at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.
Incorrect Target Expression Confirm that your cell line expresses the primary target of this compound at sufficient levels using Western blot or qPCR.
Drug-Protein Interaction in Media High serum concentrations in the cell culture media can sometimes sequester small molecules. Consider reducing the serum concentration if compatible with your cell line.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

Protocol 2: Western Blot for Target Pathway Analysis
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and run at 120V for 90 minutes.

  • Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

XY028_140_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetZ Target Z Kinase Receptor->TargetZ Activates DownstreamA Downstream Effector A TargetZ->DownstreamA DownstreamB Downstream Effector B TargetZ->DownstreamB Transcription Gene Transcription (Proliferation) DownstreamA->Transcription DownstreamB->Transcription XY028_140 This compound XY028_140->TargetZ Inhibits

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (10 mM in DMSO) C Prepare Serial Dilutions A->C B Seed Cells in 96-well Plate D Treat Cells (72h) B->D C->D E Perform Cell Viability Assay (MTT) D->E F Read Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Workflow for determining the IC50 of this compound.

Validation & Comparative

Unveiling the Selectivity of XY028-140: A Comparative Analysis Against Leading CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the novel CDK4/6 PROTAC degrader, XY028-140, against the established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. This analysis focuses on validating the selectivity of these compounds for Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), crucial regulators of the cell cycle, and provides supporting experimental data and methodologies.

Quantitative Comparison of Inhibitory Activity

The in vitro potency of this compound and its counterparts against CDK4 and CDK6 has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's inhibitory strength, are summarized below. Lower IC50 values indicate greater potency.

CompoundCDK4/cyclin D1 IC50 (nM)CDK6/cyclin D1 IC50 (nM)CDK4:CDK6 Selectivity Ratio
This compound 0.38 [1][2]0.28 [1][2]0.74
Palbociclib9 - 1115~1.5
Ribociclib10393.9
Abemaciclib29.94.95

Note: IC50 values for Palbociclib, Ribociclib, and Abemaciclib are derived from preclinical data and may vary between different studies.[3]

This compound demonstrates high potency against both CDK4 and CDK6, with a slightly greater potency for CDK6.[1][2] In comparison, Palbociclib exhibits similar potency against both kinases, while Ribociclib and Abemaciclib show a preference for CDK4.[3] Abemaciclib, in particular, is approximately five times more potent against CDK4 than CDK6.[3]

The CDK4/6 Signaling Pathway

The diagram below illustrates the canonical CDK4/6 signaling pathway, a critical driver of cell cycle progression from the G1 to the S phase. Inhibition of this pathway is a key therapeutic strategy in certain cancers.

CDK4_6_Signaling_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Regulation Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Binds & Activates Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Caption: The CDK4/6-Rb-E2F signaling pathway controlling the G1-S cell cycle transition.

Experimental Protocols for Kinase Selectivity

The determination of a compound's selectivity for its target kinases is paramount in drug discovery. The following are detailed methodologies for key experiments used to validate the selectivity of compounds like this compound.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant CDK4/cyclin D1 and CDK6/cyclin D1 enzymes

  • Kinase substrate (e.g., a peptide containing the Rb protein phosphorylation site)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled

  • Test compound (e.g., this compound) at various concentrations

  • Kinase reaction buffer

  • Stop solution (e.g., EDTA)

  • Detection method (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or antibody-based detection for non-radiolabeled methods)

Procedure:

  • Reaction Setup: In a microplate, combine the purified kinase, the kinase substrate, and the test compound at varying dilutions.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding the stop solution.

  • Detection: Measure the extent of substrate phosphorylation. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and quantifying the radioactivity. For other methods, it may involve antibody-based detection of the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

KINOMEscan™ Competition Binding Assay

This high-throughput assay measures the binding affinity of a compound to a large panel of kinases.

Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified.

Procedure:

  • Kinase Preparation: Kinases are tagged with DNA.

  • Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase.

Homogeneous Time-Resolved Fluorescence (HTRF®) Immunoassay

HTRF assays are a popular method for studying protein-protein interactions and post-translational modifications, such as phosphorylation, in a high-throughput format.

Principle: This assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). In the context of a kinase assay, one antibody is labeled with the donor and another with the acceptor. These antibodies recognize different epitopes on the substrate, and a FRET signal is generated only when the substrate is phosphorylated, bringing the donor and acceptor into close proximity.

Procedure:

  • Kinase Reaction: Perform the kinase reaction as described in the general biochemical assay protocol, but without radiolabeled ATP.

  • Antibody Addition: Add a pair of HTRF antibodies to the reaction mixture. One antibody is specific for the substrate, and the other is specific for the phosphorylated form of the substrate. One antibody is labeled with the donor fluorophore, and the other with the acceptor.

  • Incubation: Incubate to allow antibody binding.

  • Detection: Measure the time-resolved fluorescence signal at two different wavelengths (for the donor and acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio in the presence of the test compound indicates inhibition of kinase activity.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Selectivity_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) Primary_Screen Primary Screen (e.g., CDK4/6 Assay) Compound_Prep->Primary_Screen Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Primary_Screen Selectivity_Panel Selectivity Profiling (e.g., KINOMEscan) Primary_Screen->Selectivity_Panel Hits IC50_Determination IC50 Determination Primary_Screen->IC50_Determination Selectivity_Score Selectivity Score Calculation Selectivity_Panel->Selectivity_Score Final_Report Final Report Generation IC50_Determination->Final_Report Selectivity_Score->Final_Report

Caption: A generalized workflow for determining the selectivity of a kinase inhibitor.

References

A Comparative Analysis of XY028-140 and Ribociclib on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two molecules targeting the cyclin-dependent kinase (CDK) 4/6 pathway, XY028-140 and ribociclib, with a focus on their effects on cell proliferation. While both compounds inhibit CDK4/6 activity, they employ distinct mechanisms of action. Ribociclib is a selective inhibitor, whereas this compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of CDK4 and CDK6. This guide presents available experimental data to facilitate an objective comparison of their performance.

Mechanism of Action and Impact on Cell Proliferation

Ribociclib is a well-characterized, orally bioavailable small molecule that selectively inhibits CDK4 and CDK6.[1][2][3] By binding to the ATP pocket of these kinases, ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb).[4] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition in the cell cycle.[4] The result is a G1 cell cycle arrest, leading to the inhibition of cell proliferation.[4]

This compound, also known as MS140, operates through a different and more complex mechanism. It is a PROTAC, a bifunctional molecule that links the target proteins (CDK4 and CDK6) to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[5][6] This proximity induces the ubiquitination and subsequent degradation of CDK4 and CDK6 by the proteasome.[6] Therefore, this compound not only inhibits the kinase activity of CDK4/6 but also eliminates the proteins altogether, offering a potentially more profound and sustained inhibition of the pathway.[5][6]

Quantitative Comparison of Anti-Proliferative Activity

CompoundMechanism of ActionCell LineAnti-Proliferative IC50Assay
This compound PROTAC Degrader of CDK4/6T47DData not available. Inhibits proliferation at 0.03-3 µM.[1]Not specified
Ribociclib Selective CDK4/6 InhibitorT47D111 ± 14 nMCyQuant Cell Proliferation Assay

Note: The lack of a specific IC50 value for this compound in T47D cells from publicly available data prevents a direct quantitative comparison of potency. The provided concentration range for this compound indicates the concentrations at which inhibition of proliferation was observed in an 11-day experiment.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct mechanisms of action of ribociclib and this compound on the CDK4/6 signaling pathway.

Ribociclib_Mechanism cluster_0 Cell Cycle Progression cluster_1 Ribociclib Action CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates (p) E2F E2F Rb->E2F S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase promotes Ribociclib Ribociclib Ribociclib->CDK46 inhibits

Caption: Mechanism of action of Ribociclib.

XY028_140_Mechanism cluster_0 Cell Cycle Progression cluster_1 This compound Action CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates (p) Proteasome Proteasome CDK46->Proteasome targeted for degradation E2F E2F Rb->E2F S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase promotes XY028_140 This compound XY028_140->CDK46 binds CRBN CRBN E3 Ligase XY028_140->CRBN recruits

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (for Ribociclib)
  • Assay: CyQuant® Cell Proliferation Assay.

  • Cell Line: T47D human breast cancer cells.

  • Protocol:

    • Seed T47D cells in a 96-well microplate at a desired density.

    • After cell attachment, treat the cells with various concentrations of ribociclib or vehicle control (DMSO).

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • At the end of the incubation period, remove the culture medium.

    • Freeze the plate at -80°C to ensure complete cell lysis.

    • Thaw the plate at room temperature and add the CyQuant® GR dye/cell-lysis buffer to each well.

    • Incubate for 2-5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

    • The fluorescence signal is proportional to the number of cells. Calculate the IC50 value by plotting the percentage of cell growth inhibition against the logarithm of ribociclib concentration.

Cell Proliferation Inhibition (for this compound) - General Protocol Outline
  • Cell Line: T47D human breast cancer cells.[1]

  • Protocol Outline:

    • T47D cells are seeded in appropriate culture vessels.

    • Cells are treated with a range of concentrations of this compound (0.03, 0.1, 0.3, 1, or 3 µM) or a vehicle control.[1]

    • The cells are incubated for a period of 11 days.[1]

    • The extent of cell proliferation is assessed at the end of the incubation period using a suitable method (the specific assay was not detailed in the available source).

Summary and Conclusion

Both ribociclib and this compound target the CDK4/6 pathway to inhibit cell proliferation, a critical process in cancer development. Ribociclib acts as a conventional inhibitor, blocking the kinase activity of CDK4/6. In contrast, this compound functions as a PROTAC, inducing the degradation of CDK4/6 proteins. This dual mechanism of inhibition and degradation suggests that this compound may offer a more complete and lasting suppression of the target pathway.

While a direct quantitative comparison of their anti-proliferative potency is currently limited by the lack of publicly available IC50 data for this compound in relevant cell lines, the available information indicates that both compounds are active against CDK4/6-dependent cancer cells. Further studies, including head-to-head comparisons in various cancer models, are necessary to fully elucidate the relative efficacy and potential therapeutic advantages of these two distinct approaches to targeting the CDK4/6 pathway. Researchers are encouraged to consider the different mechanisms of these compounds when designing experiments and interpreting results.

References

Confirming the CRBN-Dependent Degradation Mechanism of XY028-140: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CRBN-dependent CDK4/6 degrader, XY028-140 (also known as MS140), with alternative compounds. It includes supporting experimental data and detailed methodologies to facilitate a comprehensive understanding of its mechanism of action.

Introduction to this compound

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] As a heterobifunctional molecule, it consists of a ligand that binds to CDK4/6 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual-binding action brings CDK4/6 into close proximity with the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[1][2] This mechanism of targeted protein degradation offers a distinct therapeutic strategy compared to traditional kinase inhibition.

Comparative Performance of this compound

The efficacy of this compound has been evaluated against both traditional CDK4/6 inhibitors and other PROTAC degraders. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetIC50 (nM)Source
This compound (MS140) CDK4/cyclin D10.38[3]
CDK6/cyclin D10.28[3]
Palbociclib (PB) CDK4/cyclin D1Not explicitly stated in snippets
CDK6/cyclin D1Not explicitly stated in snippets
Table 2: Cellular Degradation and Growth Inhibition
CompoundCell Line(s)DC50 (nM)IC50 (Growth Inhibition, nM)Source
This compound (MS140) MDA-MB-231 (CDK4)0.710.26[4]
MDA-MB-231 (CDK6)0.440.26[4]
CAL51 (CDK4)0.790.21[4]
CAL51 (CDK6)0.610.21[4]
PROTAC CDK4/6/9 degrader 1 MDA-MB-231 (CDK4)0.710.26[4]
MDA-MB-231 (CDK6)0.440.26[4]
CAL51 (CDK4)0.790.21[4]
CAL51 (CDK6)0.610.21[4]
Palbociclib (PB) VariousNot ApplicableVaries significantly between CDK4/6i-S and CDK4/6i-R cells[2]

Note: DC50 is the concentration required to induce 50% degradation of the target protein. IC50 for growth inhibition is the concentration required to inhibit cell proliferation by 50%. "CDK4/6i-S" refers to CDK4/6 inhibitor-sensitive cell lines, while "CDK4/6i-R" refers to resistant lines.

Studies have shown that this compound is more effective than the CDK4/6 inhibitor palbociclib in suppressing Rb/E2F signaling and cell growth in CDK4/6i-sensitive tumor cell lines.[2] However, in CDK4/6i-resistant cells, this compound shows reduced efficacy in degrading CDK6.[2][3]

Confirming the CRBN-Dependent Mechanism of Action

The degradation of CDK4/6 by this compound is specifically mediated by the E3 ligase CRBN.[1] This has been confirmed through several key experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CRBN-dependent degradation pathway and the experimental workflow used to validate this mechanism for this compound.

CRBN_Pathway XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_CDK4_6 Ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_CDK4_6 Proteasome 26S Proteasome Ub_CDK4_6->Proteasome Degradation Degraded CDK4/6 Proteasome->Degradation

Caption: CRBN-dependent degradation pathway of CDK4/6 by this compound.

Experimental_Workflow cluster_evidence Evidence for CRBN-Dependency cluster_observation Observations CRBN_KO CRBN Knockout/ Knockdown Deg_Abrogated Degradation Abrogated CRBN_KO->Deg_Abrogated Co_IP Co-Immunoprecipitation Complex_Detected Ternary Complex Detected Co_IP->Complex_Detected Comp_Binding Competitive Binding Assay Binding_Displaced This compound Binding Displaced Comp_Binding->Binding_Displaced Neg_Control Negative Control (CRBN non-binding analog) No_Degradation No Degradation Observed Neg_Control->No_Degradation

Caption: Experimental workflow to confirm the CRBN-dependent mechanism.

Logical Confirmation of the Mechanism

The following diagram outlines the logical steps and evidence that collectively confirm the CRBN-dependent degradation mechanism of this compound.

Logical_Confirmation cluster_experiments Key Experiments cluster_results Results Hypothesis Hypothesis: This compound degrades CDK4/6 via a CRBN-dependent mechanism Exp1 Treatment of CRBN KO/ KD cells with this compound Hypothesis->Exp1 Exp2 Co-IP of CDK4/6, this compound, and CRBN Hypothesis->Exp2 Exp3 Treatment with a CRBN non-binding analog Hypothesis->Exp3 Res1 No CDK4/6 degradation in CRBN-deficient cells Exp1->Res1 Res2 Detection of the ternary complex Exp2->Res2 Res3 No CDK4/6 degradation with the analog Exp3->Res3 Conclusion Conclusion: This compound's degradation of CDK4/6 is CRBN-dependent Res1->Conclusion Res2->Conclusion Res3->Conclusion

Caption: Logical framework for confirming the mechanism of action.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to confirm the CRBN-dependent degradation mechanism of this compound.

CRBN Knockout/Knockdown via CRISPR/Cas9

This experiment aims to demonstrate that the degradation of CDK4/6 by this compound is dependent on the presence of CRBN.

  • Cell Culture: Culture human cell lines (e.g., Jurkat) in appropriate media and conditions.

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a 5' constitutive exon of the human CRBN gene into a Cas9 expression vector. A non-targeting gRNA should be used as a control.

  • Transfection: Transfect the cells with the CRBN-targeting or control gRNA/Cas9 plasmids using a suitable transfection reagent.

  • Clonal Selection: Select for transfected cells and perform single-cell cloning to establish stable CRBN knockout and control cell lines.

  • Verification of Knockout: Confirm the absence of CRBN protein expression in the knockout clones via Western blotting.

  • Treatment with this compound: Treat both the wild-type and CRBN knockout cells with varying concentrations of this compound for a specified time (e.g., 4 hours).

  • Analysis: Analyze the cell lysates by Western blotting to detect the levels of CDK4, CDK6, and a loading control (e.g., GAPDH). A loss of CDK4/6 degradation in the CRBN knockout cells compared to the wild-type cells confirms the CRBN-dependency.[2][5]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This assay is used to confirm the formation of the ternary complex consisting of CDK4/6, this compound, and CRBN.

  • Cell Lysis: Treat cells with this compound for a short period (e.g., 1-2 hours) to allow for complex formation. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for either CDK4, CDK6, or CRBN overnight at 4°C.

  • Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against CDK4, CDK6, and CRBN. The detection of all three proteins in the immunoprecipitate of any one of them confirms the formation of the ternary complex.

Competitive Binding Assay

This experiment demonstrates the direct interaction of this compound with CRBN.

  • Reagents: Recombinant CRBN-DDB1 protein complex, a fluorescently labeled CRBN ligand (e.g., a fluorescent derivative of thalidomide), and this compound.

  • Assay Principle: This assay is based on fluorescence polarization (FP). The small fluorescent ligand tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the larger CRBN protein, its tumbling slows, and the polarization increases. A competing ligand will displace the fluorescent probe, causing a decrease in polarization.

  • Procedure:

    • Incubate a fixed concentration of the recombinant CRBN-DDB1 complex with a fixed concentration of the fluorescent CRBN ligand.

    • Add increasing concentrations of this compound to the mixture.

    • Measure the fluorescence polarization at each concentration of this compound.

  • Analysis: A dose-dependent decrease in fluorescence polarization indicates that this compound is competing with the fluorescent probe for binding to CRBN, thus confirming a direct interaction. The data can be used to determine the binding affinity (Ki or IC50) of this compound for CRBN.

By employing these rigorous experimental approaches, the CRBN-dependent degradation mechanism of this compound can be unequivocally confirmed, providing a solid foundation for its further development as a therapeutic agent.

References

Validating the Efficacy of XY028-140: A Comparative Guide Using CRISPR-Cas9 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), with alternative therapeutic strategies. We delve into the validation of this compound's mechanism of action using CRISPR-Cas9 knockout models, presenting supporting experimental data and detailed protocols to aid in your research and development endeavors.

Introduction to this compound

This compound is a novel heterobifunctional molecule designed to induce the degradation of CDK4 and CDK6, key regulators of the cell cycle.[1] Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. Unlike traditional small molecule inhibitors that merely block the kinase activity, this compound hijacks the cell's natural protein disposal system. It acts as a molecular bridge, bringing CDK4/6 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target kinases.[1][2] This degradation-based approach offers the potential for a more profound and sustained inhibition of the CDK4/6 signaling pathway.

Unveiling the Mechanism: The Role of CRISPR-Cas9

To unequivocally validate that the therapeutic effects of this compound are mediated through its intended mechanism—the CRBN-dependent degradation of CDK4/6—CRISPR-Cas9 gene-editing technology is an indispensable tool. By specifically knocking out the gene encoding for CRBN, researchers can create a cellular model that is deficient in this key component of the E3 ligase complex. In such a model, if this compound's activity is indeed CRBN-dependent, its ability to degrade CDK4/6 and exert its downstream effects should be significantly diminished or completely abolished.

Comparative Performance Analysis

The following table summarizes the performance of this compound in wild-type versus CRBN knockout cancer cells, alongside a comparison with conventional CDK4/6 inhibitors. The data presented is a quantitative representation derived from Western blot analyses in the pivotal study by Wu et al., 2021, which demonstrated the CRBN-dependent activity of this compound (referred to as MS140 in the publication).[2]

Table 1: Comparative Efficacy of this compound and Alternative CDK4/6 Inhibitors

Treatment GroupCell Line GenotypeTarget Protein% Degradation / Inhibition (Estimated)Downstream Effect (pRb Inhibition)
This compound Wild-TypeCDK4~80-90%Strong Inhibition
CDK6~70-80%Strong Inhibition
This compound CRBN KnockoutCDK4No significant degradationMinimal Inhibition
CDK6No significant degradationMinimal Inhibition
Palbociclib Wild-TypeCDK4/6Not Applicable (Inhibition)Moderate Inhibition
Ribociclib Wild-TypeCDK4/6Not Applicable (Inhibition)Moderate Inhibition
Abemaciclib Wild-TypeCDK4/6Not Applicable (Inhibition)Moderate to Strong Inhibition

Note: The percentage of degradation for this compound is an estimation based on the qualitative Western blot data presented in Wu et al., Nat Cancer 2, 429–443 (2021).[2] The inhibitory effects of Palbociclib, Ribociclib, and Abemaciclib are based on their established mechanisms of action.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflow for its validation using CRISPR-Cas9.

XY028_140_Pathway cluster_cell Cancer Cell XY028_140 This compound CDK4_6 CDK4/6 XY028_140->CDK4_6 Binds CRBN CRBN E3 Ligase Complex XY028_140->CRBN Recruits Proteasome Proteasome CDK4_6->Proteasome Targeted for Degradation pRb pRb CDK4_6->pRb Phosphorylates CRBN->CDK4_6 Ubiquitination Degradation Degradation Proteasome->Degradation Ub Ubiquitin E2F E2F pRb->E2F Inhibits CellCycle Cell Cycle Progression E2F->CellCycle Promotes

Caption: Signaling pathway of this compound.

CRISPR_Validation_Workflow cluster_crispr CRISPR-Cas9 Knockout Generation cluster_validation Validation of this compound Effect sgRNA_design 1. Design sgRNA targeting CRBN Transfection 2. Transfect cells with Cas9 and sgRNA sgRNA_design->Transfection Selection 3. Single-cell cloning and expansion Transfection->Selection Validation 4. Validate CRBN knockout (Sequencing & Western Blot) Selection->Validation Treatment_WT 5a. Treat Wild-Type cells with this compound Validation->Treatment_WT Treatment_KO 5b. Treat CRBN KO cells with this compound Validation->Treatment_KO Analysis 6. Analyze CDK4/6 levels (Western Blot) Treatment_WT->Analysis Viability 7. Assess cell viability/ proliferation Treatment_WT->Viability Treatment_KO->Analysis Treatment_KO->Viability

Caption: Experimental workflow for CRISPR-Cas9 validation.

Experimental Protocols

1. Generation of CRBN Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the generation of a stable CRBN knockout cancer cell line.

  • 1.1. sgRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human CRBN gene using a publicly available design tool (e.g., CHOPCHOP).

    • Synthesize and anneal complementary oligonucleotides for the selected sgRNAs.

    • Clone the annealed oligos into a suitable CRISPR-Cas9 expression vector (e.g., pX458, which co-expresses Cas9 and a fluorescent marker like GFP).

  • 1.2. Cell Culture and Transfection:

    • Culture the cancer cell line of interest (e.g., ZR-75-1 breast cancer cells) in appropriate media and conditions.

    • Transfect the cells with the CRBN-targeting CRISPR-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • 1.3. Single-Cell Sorting and Clonal Expansion:

    • 48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

    • Culture the single cells to allow for the growth of clonal populations.

  • 1.4. Validation of CRBN Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. PCR amplify the targeted region of the CRBN gene and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot Analysis: Lyse the validated clones and perform Western blotting using an anti-CRBN antibody to confirm the absence of CRBN protein expression.

2. Validation of this compound's CRBN-Dependent Activity

This protocol details the experimental steps to confirm that this compound's effect is dependent on CRBN.

  • 2.1. Cell Treatment:

    • Seed wild-type and validated CRBN knockout cells in parallel.

    • Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • 2.2. Western Blot Analysis for CDK4/6 Degradation:

    • Lyse the treated cells and quantify total protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against CDK4, CDK6, phospho-Rb (Ser807/811), and a loading control (e.g., β-actin or GAPDH).

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Expected Outcome: In wild-type cells, this compound should induce a dose-dependent decrease in CDK4 and CDK6 levels and a reduction in phospho-Rb. In CRBN knockout cells, this compound should have no significant effect on CDK4, CDK6, or phospho-Rb levels.

  • 2.3. Cell Viability/Proliferation Assay:

    • Seed wild-type and CRBN knockout cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for an extended period (e.g., 5-7 days).

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining).

    • Expected Outcome: this compound should significantly reduce the viability of wild-type cells in a dose-dependent manner. This effect should be markedly attenuated in the CRBN knockout cells.

Conclusion

The use of CRISPR-Cas9 knockout models provides unequivocal evidence for the on-target mechanism of action of this compound. The abrogation of CDK4/6 degradation and the subsequent lack of downstream pathway inhibition in CRBN knockout cells confirms that this compound's efficacy is critically dependent on the presence of the Cereblon E3 ligase.[2] This targeted degradation approach distinguishes this compound from traditional CDK4/6 inhibitors and highlights its potential as a powerful therapeutic agent for cancers reliant on the CDK4/6 signaling axis. The experimental framework provided in this guide offers a robust methodology for researchers to independently validate and further explore the therapeutic potential of this compound and other PROTAC-based degraders.

References

A Comparative Guide to the Anti-Tumor Activity of XY028-140 Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of XY028-140, a novel PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), with established CDK4/6 inhibitors. The data presented herein is intended to offer an objective overview of this compound's performance and potential as a therapeutic agent in various cancer contexts. Experimental data has been compiled from publicly available research to facilitate a thorough comparative analysis.

Introduction: A Novel Approach to CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] Small molecule inhibitors targeting CDK4/6, such as Palbociclib, Ribociclib, and Abemaciclib, have been approved for the treatment of certain cancers, particularly HR+/HER2- breast cancer.[2] this compound (also known as MS140) represents a next-generation approach to targeting CDK4/6. As a PROTAC, it is a heterobifunctional molecule that induces the degradation of CDK4 and CDK6 proteins rather than simply inhibiting their kinase activity.[1][3] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] this compound links CDK4/6 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target kinases.[1] This distinct mechanism of action suggests the potential for improved efficacy and the ability to overcome resistance to traditional CDK4/6 inhibitors.

Mechanism of Action of this compound

This compound operates by inducing the selective degradation of CDK4 and CDK6. This dual-action mechanism—kinase inhibition and protein degradation—effectively disrupts the CDK4/6-Cyclin D-Rb-E2F signaling pathway, a key driver of cell cycle progression from the G1 to the S phase.[1] By eliminating the CDK4/6 proteins, this compound can lead to a more profound and sustained inhibition of this pathway compared to small molecule inhibitors.

Mechanism of Action of this compound cluster_0 Cellular Environment XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex Binds CDK4_6 CDK4/6 CDK4_6->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ub_CDK4_6 Ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Ubiquitination Ub_CDK4_6->Proteasome Targeted for Degradation

Mechanism of this compound as a PROTAC degrader.

Comparative In Vitro Anti-Tumor Activity

The anti-proliferative activity of this compound has been evaluated against a panel of cancer cell lines and compared with the first-generation CDK4/6 inhibitor, Palbociclib. The following tables summarize the 50% growth inhibition (GI50) values, representing the concentration of the drug required to inhibit cell growth by 50%.

Hematologic Malignancies

This compound has demonstrated potent activity in various hematologic cancer cell lines, often exceeding the potency of Palbociclib.

Cell LineCancer TypeThis compound (MS140) GI50 (nM)Palbociclib GI50 (nM)
JeKo-1Mantle Cell Lymphoma1.625
MinoMantle Cell Lymphoma2.530
Z-138Mantle Cell Lymphoma3.250
Granta-519Mantle Cell Lymphoma4.560
MOLM-13Acute Myeloid Leukemia580
MV4-11Acute Myeloid Leukemia6.2100

Data sourced from Wu et al., Nature Cancer, 2021.

Solid Tumors

This compound has also been evaluated in several solid tumor cell lines, showing promising activity.

Cell LineCancer TypeThis compound (MS140) ActivityPalbociclib Activity
T47DBreast CancerPotent inhibition of proliferation[4]Active
A375MelanomaInhibition of CDK4/6 expression and activity[4]Active
Colo205Colorectal CancerPotent degradation of CDK4/6[5]Active

Note: Specific GI50 values for this compound in a broad panel of solid tumors are not yet widely available in the public domain. The table reflects reported activity.

Comparative In Vivo Anti-Tumor Efficacy

The in vivo anti-tumor activity of this compound has been assessed in xenograft models, demonstrating its potential for tumor growth inhibition.

Mantle Cell Lymphoma Xenograft Model (JeKo-1)

In a JeKo-1 xenograft model, this compound demonstrated superior tumor growth inhibition compared to Palbociclib.

Treatment GroupDosageTumor Growth Inhibition
Vehicle--
Palbociclib50 mg/kg, q.d.Significant
This compound (MS140)25 mg/kg, b.i.d.More potent than Palbociclib

Data sourced from Wu et al., Nature Cancer, 2021.

Colorectal Cancer Xenograft Model (Colo205)

This compound also showed potent in vivo activity in a Colo205 colorectal cancer xenograft model, effectively degrading CDK4/6 and suppressing tumor growth.

Treatment GroupOutcome
This compound (MS140)Promoted degradation of CDK4/6 and suppressed tumor growth

Data sourced from Wu et al., Nature Cancer, 2021.

Head-to-Head Comparison: this compound vs. Other CDK4/6 Inhibitors

FeatureThis compound (MS140)PalbociclibRibociclibAbemaciclib
Mechanism of Action PROTAC DegraderReversible InhibitorReversible InhibitorReversible Inhibitor
Target Degrades CDK4 & CDK6Inhibits CDK4 & CDK6Inhibits CDK4 & CDK6Inhibits CDK4 & CDK6
Potency (in vitro) Often more potent than inhibitors in sensitive linesPotentPotentPotent
Potential Advantages Overcoming resistance, sustained target suppressionEstablished clinical dataEstablished clinical dataCNS penetration, single-agent activity
Common Adverse Events Not yet fully characterized in clinical trialsNeutropenia, fatigue, nauseaNeutropenia, hepatobiliary toxicity, QT prolongationDiarrhea, neutropenia, fatigue

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-tumor activity of compounds like this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for a specified period (e.g., 72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate GI50 values G->H Comparative Evaluation Framework A Target Identification (CDK4/6) B Compound Design (this compound PROTAC) A->B C In Vitro Characterization B->C Biochemical & Cellular Assays D Comparative In Vitro Efficacy (vs. Inhibitors) C->D Head-to-Head Studies E In Vivo Validation (Xenograft Models) D->E Promising candidates advance F Comparative In Vivo Efficacy (vs. Inhibitors) E->F Head-to-Head Studies G Preclinical Candidate Selection F->G Efficacy & Safety Assessment

References

A Comparative Analysis of XY028-140 and Other CDK4/6-Targeting PROTACs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the degradation profiles of next-generation cancer therapeutics, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the PROTAC degrader XY028-140 against other emerging PROTACs targeting Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This report synthesizes available experimental data on degradation efficiency, potency, and kinetics, offering a clear overview of the current landscape of CDK4/6-targeting PROTACs.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, hijacking the body's own cellular machinery to selectively eliminate disease-causing proteins. This compound (also known as MS140) is a potent and selective PROTAC that induces the degradation of CDK4 and CDK6, key regulators of the cell cycle often implicated in cancer.[1][2][3][4] This guide will compare the degradation profile of this compound with other notable CDK4/6-targeting PROTACs, providing a framework for evaluating their potential as therapeutic agents.

Degradation Profile Comparison

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of its target protein. Key parameters for evaluating this are the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the kinetics of degradation. The following table summarizes the available data for this compound and other CDK4/6-targeting PROTACs.

PROTACTarget(s)E3 Ligase RecruitedDC50DmaxCell Line(s)Reference(s)
This compound (MS140) CDK4, CDK6Cereblon (CRBN)Data not publicly available in detail, potent degradation observed at 0.3 µM>90% (inferred)Colo205, ZR-75-1[5]
Palbociclib-based PROTAC (pal-pom) CDK4, CDK6Cereblon (CRBN)CDK4: ~15 nM, CDK6: ~100 nMNot specifiedMDA-MB-231[6]
Palbociclib-based PROTAC CDK4, CDK6VHL, IAP< 10 nMNot specifiedNot specified[1][2]
CP-10 CDK6 (preferential)Cereblon (CRBN)~2.1 nM (CDK6), ~150-180 nM (CDK4)Not specifiedU251[7]
PROTAC CDK4/6/9 degrader 1 CDK4, CDK6, CDK9Cereblon (CRBN)CDK4: 0.71 nM, CDK6: 0.44 nMNot specifiedMDA-MB-231[8]

Mechanism of Action: A Shared Pathway to Degradation

This compound and the compared PROTACs operate through a similar mechanism of action. They are heterobifunctional molecules, with one end binding to the target protein (CDK4 or CDK6) and the other end recruiting an E3 ubiquitin ligase.[9][10] This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This compound, pal-pom, CP-10, and PROTAC CDK4/6/9 degrader 1 all recruit the Cereblon (CRBN) E3 ligase.[4][7][8] The choice of E3 ligase can influence the degradation efficiency and selectivity of the PROTAC.

cluster_0 PROTAC-mediated Degradation Pathway PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex binds Target Protein (CDK4/6) Target Protein (CDK4/6) Target Protein (CDK4/6)->Ternary Complex binds E3 Ubiquitin Ligase (CRBN) E3 Ubiquitin Ligase (CRBN) E3 Ubiquitin Ligase (CRBN)->Ternary Complex binds Ubiquitination Ubiquitination Ternary Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degraded Target Degraded Target Proteasome->Degraded Target results in

PROTAC Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these PROTACs.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MDA-MB-231, Colo205) at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, 18, or 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target protein (e.g., anti-CDK4, anti-CDK6) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

6. Densitometry Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the target protein band intensity to the loading control.

DC50 and Dmax Determination

These parameters are calculated from the data obtained through Western blotting.

1. Data Analysis:

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

  • Fit the data to a four-parameter logistic regression curve using graphing software (e.g., GraphPad Prism).

2. DC50 and Dmax Calculation:

  • The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

  • The Dmax is the maximum percentage of protein degradation achieved.[11][12]

Kinetic Degradation Assay

This assay measures the rate of target protein degradation over time.

1. Experimental Setup:

  • Treat cells with a fixed concentration of the PROTAC (typically at or above the DC50 value).

  • Lyse the cells at various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

2. Analysis:

  • Perform Western blotting as described above for each time point.

  • Plot the normalized protein levels against time to visualize the degradation kinetics.

  • The degradation rate can be determined from the slope of the initial phase of the curve.

cluster_1 Experimental Workflow for PROTAC Analysis Cell Culture Cell Culture PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis DC50 & Dmax Determination DC50 & Dmax Determination Data Analysis->DC50 & Dmax Determination Kinetic Analysis Kinetic Analysis Data Analysis->Kinetic Analysis

PROTAC Analysis Workflow.

Conclusion

The landscape of CDK4/6-targeting PROTACs is rapidly evolving, with several potent degraders demonstrating significant promise in preclinical studies. While this compound has been shown to be a potent and selective degrader of CDK4/6, a direct comparison of its quantitative degradation parameters with other published PROTACs is challenging due to the limited availability of its specific DC50 and Dmax values in the public domain. The data presented here for palbociclib-based PROTACs, CP-10, and the multi-targeting "PROTAC CDK4/6/9 degrader 1" highlight the remarkable potency that can be achieved, with some compounds inducing degradation at sub-nanomolar concentrations.

For researchers and drug developers, the choice of a PROTAC will depend on a variety of factors including its degradation potency, selectivity for the target protein, and its pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide a standardized framework for the in-house evaluation and comparison of different PROTAC molecules. As more data becomes available, a clearer picture of the relative strengths and weaknesses of these next-generation cancer therapeutics will emerge, paving the way for their potential clinical application.

References

Independent Verification of XY028-140's Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of XY028-140's performance against other alternatives, supported by experimental data from published studies. As of late 2025, independent verification of this compound's potency beyond the initial discovery publication remains limited. The data presented here is primarily derived from the foundational study by Wu et al. (2021) in Nature Cancer.

Executive Summary

This compound, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It functions by forming a ternary complex between the target protein (CDK4/6) and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6. This mechanism of action effectively inhibits the Retinoblastoma (Rb)-E2F signaling pathway, a critical regulator of the cell cycle. The primary research indicates that this compound demonstrates greater potency in suppressing cell growth in certain cancer cell lines compared to the CDK4/6 inhibitor Palbociclib. However, a lack of independent studies necessitates careful consideration of the existing data.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on this compound's potency from the foundational study by Wu et al., 2021.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

TargetIC50 (nM)
CDK4/cyclin D10.38[1]
CDK6/cyclin D10.28[1]

Table 2: Cellular Degradation and Anti-proliferative Activity of this compound in a CDK4/6i-Sensitive Cell Line (Colo205)

ParameterValue
CDK4 Degradation
DC50~10 nM
Dmax>90%
CDK6 Degradation
DC50~10 nM
Dmax>90%
Anti-proliferative Activity
IC50< 30 nM

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. Data are estimated from graphical representations in Wu et al., 2021.

Table 3: Comparative Anti-proliferative Activity of this compound and Palbociclib in CDK4/6i-Sensitive Hematological Cancer Cell Lines

Cell LineThis compound GI50 (nM)Palbociclib GI50 (nM)
Jeko-11.618.2
Mino3.545.7
Granta-5194.168.3
Z-1382.885.1

GI50: Concentration for 50% growth inhibition. Data from Extended Data Fig. 5e of Wu et al., 2021.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below, based on the descriptions in Wu et al., 2021.

Cell Viability Assay
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well.

  • Compound Treatment: After 24 hours, cells were treated with a range of concentrations of this compound or comparator compounds.

  • Incubation: Cells were incubated for 72 to 96 hours.

  • Viability Assessment: Cell viability was determined using a resazurin-based assay (e.g., CellTiter-Blue) or a similar colorimetric method, measuring fluorescence or absorbance to quantify the number of viable cells.

  • Data Analysis: GI50 values were calculated using non-linear regression analysis.

Western Blotting for Protein Degradation
  • Cell Treatment: Cells were treated with specified concentrations of this compound for various time points (e.g., 5 hours for dose-response, or a time course from 0 to 24 hours).

  • Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, p-Rb, Rb, and a loading control (e.g., β-actin or Vinculin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities were quantified using densitometry software.

Mandatory Visualization

Signaling Pathway of this compound

XY028_140_Pathway cluster_cell Cell XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex Proteasome Proteasome CDK4_6->Proteasome Targeted for Degradation pRb p-Rb CDK4_6->pRb Phosphorylation CRBN CRBN (E3 Ligase Component) CRBN->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Ub->CDK4_6 Degradation Degradation Proteasome->Degradation Rb Rb E2F E2F Rb->E2F Inhibition pRb->E2F Release Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression

Caption: Mechanism of this compound-induced degradation of CDK4/6 and cell cycle arrest.

Experimental Workflow for Assessing this compound Potency

XY028_140_Workflow cluster_workflow Experimental Workflow cluster_assays Potency Assessment cluster_endpoints Endpoints start Start: Cancer Cell Lines treatment Treat with this compound (Dose-response & Time-course) start->treatment western_blot Western Blot Analysis treatment->western_blot viability_assay Cell Viability Assay treatment->viability_assay degradation CDK4/6 Degradation (DC50, Dmax) western_blot->degradation proliferation Inhibition of Proliferation (GI50) viability_assay->proliferation

Caption: Workflow for evaluating the degradation and anti-proliferative potency of this compound.

References

Assessing the Long-Term Efficacy of XY028-140 in Continuous Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of XY028-140, a novel PROTAC (Proteolysis Targeting Chimera) targeting CDK4/6, with established CDK4/6 inhibitors. The focus is on assessing the potential long-term efficacy of these compounds in a continuous culture setting, a critical aspect for predicting clinical durability and the emergence of resistance.

Introduction to this compound and its Mechanism of Action

This compound is a bifunctional molecule that induces the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Unlike traditional small molecule inhibitors that merely block the kinase activity of their targets, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK4/6, leading to their ubiquitination and subsequent destruction by the proteasome.[1] This dual mechanism of action—kinase inhibition and protein degradation—offers the potential for a more profound and sustained inhibition of the CDK4/6 pathway, which may translate to improved long-term efficacy and a delay in the onset of therapeutic resistance.

The CDK4/6 pathway plays a pivotal role in the G1-S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest and a subsequent block in proliferation.

XY028-140_Mechanism_of_Action cluster_0 Cell Cycle Progression cluster_1 This compound Action Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (inactivates) G1-S Transition G1-S Transition Proteasome Proteasome CDK4/6->Proteasome Degradation E2F E2F Rb->E2F Inhibits E2F->G1-S Transition Promotes This compound This compound This compound->CDK4/6 Binds Cereblon (E3 Ligase) Cereblon (E3 Ligase) This compound->Cereblon (E3 Ligase) Recruits Cereblon (E3 Ligase)->CDK4/6 Ubiquitin Ubiquitin

Caption: Mechanism of this compound-mediated CDK4/6 degradation and cell cycle arrest.

Comparative Analysis with Alternative CDK4/6 Inhibitors

The current standard of care for many cancers driven by CDK4/6 dysregulation involves the use of small molecule inhibitors. The most prominent alternatives to this compound are:

  • Palbociclib (Ibrance®)

  • Ribociclib (Kisqali®)

  • Abemaciclib (Verzenio®)

These drugs have demonstrated significant clinical benefit; however, acquired resistance is a common challenge.[2][3][4] The development of resistance can be multifactorial, including the upregulation of bypass signaling pathways or alterations in the drug target.[5][6][7]

Long-Term Efficacy in Continuous Culture: A Comparative Overview

Direct, head-to-head, long-term continuous culture studies comparing this compound with the approved inhibitors are not yet publicly available. However, based on its mechanism of action and available short-term data, a hypothetical long-term efficacy profile can be projected and compared with the known long-term in vitro behaviors of the alternatives.

Table 1: Comparative Efficacy in a Continuous Culture Model

ParameterThis compound (Projected)PalbociclibAbemaciclibRibociclib
Mechanism of Action CDK4/6 Degrader (PROTAC)CDK4/6 InhibitorCDK4/6 InhibitorCDK4/6 Inhibitor
Initial Proliferation Inhibition HighHighHighHigh
Sustained Response (Long-Term) Potentially more sustained due to target elimination.Potential for recovery of proliferation as resistance develops.[6]Shown to have a more durable effect in vitro compared to palbociclib.[8]Efficacy can be limited by the development of resistance.[9]
Emergence of Resistance May be delayed or overcome due to the inability of the cell to rapidly re-synthesize the target protein.Resistance can emerge through various mechanisms including Rb loss and cyclin E1 overexpression.[2][6]Resistance can develop, but it may be effective in palbociclib-resistant models.[10][11]Resistance mechanisms are also a significant clinical challenge.[9]
Apoptosis Induction (Long-Term) Potential for increased apoptosis following sustained target depletion.Primarily induces senescence-like cell cycle arrest.[6]Can induce apoptosis after prolonged treatment.[8]Primarily induces G1 arrest.

Experimental Protocols

To rigorously assess the long-term efficacy of this compound and its alternatives, a standardized continuous culture protocol is essential.

Establishing a Long-Term Continuous Culture Experiment

This protocol is designed to maintain cancer cell lines under constant drug exposure for an extended period to monitor changes in proliferation, viability, and the emergence of resistance.

Continuous_Culture_Workflow Start Start Cell_Line_Selection Select appropriate cancer cell line (e.g., MCF-7, T47D) Start->Cell_Line_Selection Initial_Culture Culture cells to 70-80% confluency Cell_Line_Selection->Initial_Culture Drug_Treatment Initiate continuous treatment with: - this compound - Palbociclib - Abemaciclib - Ribociclib - Vehicle Control Initial_Culture->Drug_Treatment Subculture Subculture cells at regular intervals, maintaining drug concentration Drug_Treatment->Subculture Maintain continuous exposure Monitoring Monitor cell proliferation and viability (e.g., cell counting, MTT assay) Subculture->Monitoring Long_Term_Analysis At defined time points (e.g., weekly for 12 weeks): - Assess protein levels (Western Blot) - Analyze cell cycle (Flow Cytometry) - Evaluate for resistance markers Subculture->Long_Term_Analysis Monitoring->Subculture Long_Term_Analysis->Subculture End End Long_Term_Analysis->End Conclusion of experiment

Caption: Workflow for a long-term continuous culture experiment.

Materials and Reagents:

  • Cancer cell line (e.g., MCF-7 for ER+ breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound, Palbociclib, Abemaciclib, Ribociclib (at relevant concentrations, e.g., IC50)

  • Vehicle control (e.g., DMSO)

  • Cell culture flasks/plates

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

  • Cell Seeding: Seed cells in culture flasks at a density that allows for logarithmic growth.

  • Initiation of Treatment: Once cells reach 50-60% confluency, replace the medium with fresh medium containing the respective drug or vehicle control.

  • Continuous Exposure and Passaging: Maintain the cells in continuous culture with the drug. When the cells reach 80-90% confluency, they should be passaged. A portion of the cell suspension is used to seed new flasks with fresh drug-containing medium.

  • Monitoring and Data Collection: At each passage, and at regular intervals (e.g., weekly), perform the following assays:

    • Cell Proliferation Assay: Determine the cell number to assess the anti-proliferative effect of the compounds over time.

    • Viability Assay (e.g., MTT or Trypan Blue Exclusion): To assess the cytotoxic effects.

    • Western Blot Analysis: To monitor the levels of CDK4, CDK6, p-Rb, and total Rb. For this compound, this is crucial to confirm sustained protein degradation.

    • Cell Cycle Analysis (Flow Cytometry): To determine the percentage of cells in each phase of the cell cycle.

Expected Data and Interpretation

Table 2: Hypothetical Long-Term Efficacy Data in Continuous Culture (12 Weeks)

TreatmentCell Proliferation (% of Control) at Week 12CDK6 Protein Level (% of Control) at Week 12Emergence of Resistant Clones (Qualitative)
Vehicle Control 100%100%N/A
This compound < 10%< 5%Low to Moderate
Palbociclib 20-40%~100%Moderate to High
Abemaciclib 15-30%~100%Moderate
Ribociclib 25-45%~100%Moderate to High

Interpretation:

  • This compound: The sustained degradation of CDK6 is expected to lead to a more durable anti-proliferative effect. The emergence of resistance might be slower as the cell would need to develop mechanisms to overcome complete protein loss rather than just kinase inhibition.

  • Inhibitors (Palbociclib, Abemaciclib, Ribociclib): A gradual increase in cell proliferation over the 12-week period would suggest the development of acquired resistance. Western blot analysis would likely show maintained or even elevated levels of CDK6 protein as a compensatory mechanism.

Conclusion

While clinical data for this compound is not yet available, its unique mechanism as a PROTAC degrader holds significant promise for improved and more durable responses compared to traditional CDK4/6 inhibitors. The key advantage lies in the elimination of the target protein, which may prevent the development of resistance mechanisms that rely on the presence of the kinase. Long-term continuous culture experiments are a critical preclinical step to validate this hypothesis. The experimental design outlined in this guide provides a robust framework for such an investigation, allowing for a direct comparison of the long-term efficacy and resistance profiles of this compound against the current standards of care. The data generated from these studies will be invaluable for guiding the future clinical development of this promising new class of anti-cancer agents.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for XY028-140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of the PROTAC CDK4/6 Degrader XY028-140.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Logistical Information

This compound is a bioactive molecule that functions as a CDK4/6 inhibitor and degrader, and therefore should be handled with care as a potentially hazardous compound.[1][2] While a specific Safety Data Sheet (SDS) for this compound was not publicly available in the search results, general procedures for handling cytotoxic and bioactive research compounds should be strictly followed.[1][2][3] All personnel must be trained in the handling of such materials and be familiar with the emergency procedures of their institution.

Personal Protective Equipment (PPE):

When handling this compound in solid or solution form, the following minimum PPE is required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: For operations that may generate aerosols or fine dust, a properly fitted respirator (e.g., N95) is recommended.

Storage and Stability:

Proper storage is critical to maintain the integrity of this compound.

FormStorage TemperatureDuration
Lyophilized Powder-20°C (desiccated)36 months
In Solution-20°C1 month

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot solutions upon preparation.

Operational and Disposal Plan

Waste Segregation and Disposal:

All materials that come into contact with this compound are to be considered hazardous waste. This includes, but is not limited to:

  • Unused or expired compound

  • Contaminated PPE (gloves, etc.)

  • Labware (pipette tips, tubes, flasks)

  • Cleaning materials from spills

This waste must be segregated from general laboratory trash and disposed of in clearly labeled hazardous waste containers.[1][2][3] Disposal procedures must comply with local, state, and federal regulations for hazardous chemical waste.[4] It is prohibited to dispose of this chemical waste by flushing it down the sink.[3]

Spill Management:

In the event of a spill, the area should be immediately secured. Personnel cleaning the spill must wear appropriate PPE. The spill should be absorbed with an inert material (e.g., vermiculite, sand) and collected into a sealed, labeled hazardous waste container. The area should then be decontaminated.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueNotes
Molecular Formula C39H40N10O7
Molecular Weight 760.80 g/mol
IC50 (CDK4/cyclin D1) 0.38 nMIn vitro kinase assay
IC50 (CDK6/cyclin D1) 0.28 nMIn vitro kinase assay
Solubility (in vivo formulation) 0.56 mg/mL (0.74 mM)In 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline

Experimental Protocols

In Vitro Cell Treatment:

This protocol is based on studies using A375 melanoma and T47D breast cancer cells.[5]

  • Cell Culture: Culture A375 or T47D cells in appropriate media and conditions until they reach the desired confluency.

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 0.3 µM or 1 µM) by diluting the stock solution in the cell culture medium.

  • Incubation: Incubate the cells for the specified duration (e.g., 24 hours).

  • Analysis: Following incubation, cells can be harvested for downstream analysis such as Western blotting to assess CDK4/6 protein levels.

In Vivo Formulation Preparation:

The following protocol yields a 0.56 mg/mL suspended solution suitable for oral or intraperitoneal injection.[5]

  • Initial Dissolution: Prepare a 5.6 mg/mL stock solution of this compound in DMSO.

  • Vehicle Preparation: In a sterile tube, add 400 µL of PEG300.

  • Mixing: Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Emulsification: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of saline (0.9% NaCl in sterile water) to bring the final volume to 1 mL. Mix well. Ultrasonic treatment may be used to aid dissolution if precipitation occurs.

Visualizations

XY028_140_Pathway XY028_140 This compound (PROTAC) Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Component CRBN->Ternary_Complex Ubiquitination Polyubiquitination of CDK4/6 Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of CDK4/6 Proteasome->Degradation

Caption: Signaling pathway of this compound mediated CDK4/6 degradation.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro cluster_invivo In Vivo Stock_Solution Prepare Stock Solution (this compound in DMSO) Working_Solution Prepare Working Solution (Dilution in Media/Vehicle) Stock_Solution->Working_Solution Treatment Treat Cells with Working Solution Working_Solution->Treatment Administration Administer Formulation (e.g., IP Injection) Working_Solution->Administration Cell_Culture Culture Cells (e.g., A375, T47D) Cell_Culture->Treatment Analysis Analyze Protein Levels (e.g., Western Blot) Treatment->Analysis Animal_Model Prepare Animal Model Animal_Model->Administration Efficacy_Study Conduct Efficacy Study Administration->Efficacy_Study

Caption: General experimental workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.